molecular formula C15H12FNO2 B416469 N-(4-acetylphenyl)-3-fluorobenzamide CAS No. 312703-73-4

N-(4-acetylphenyl)-3-fluorobenzamide

Cat. No.: B416469
CAS No.: 312703-73-4
M. Wt: 257.26g/mol
InChI Key: MMEIEOIONWJJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-3-fluorobenzamide is an organic compound with the molecular formula C15H12FNO2 and a molecular weight of 257.26 g/mol . This benzamide derivative features a fluorobenzoyl group linked to a 4-acetylaniline moiety, a structure of significant interest in medicinal chemistry and chemical synthesis . The compound serves as a valuable chemical building block for researchers. The acetyl group provides a reactive site for further chemical transformations, such as condensation reactions, while the fluorine atom can be utilized to modulate the compound's electronic properties, lipophilicity, and biological activity . It is particularly useful in the development of novel pharmaceutical compounds and in structure-activity relationship (SAR) studies, where it can be used to explore interactions with various biological targets. Application Notes: This chemical is exclusively for research applications in laboratory settings. It is not for human or veterinary diagnostic or therapeutic use, nor is it intended for personal use. Safety and Handling: As with all chemicals of this nature, proper personal protective equipment should be worn. Users should consult the relevant Material Safety Data Sheet (MSDS) for detailed handling, storage, and disposal information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-acetylphenyl)-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO2/c1-10(18)11-5-7-14(8-6-11)17-15(19)12-3-2-4-13(16)9-12/h2-9H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEIEOIONWJJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Optimized Synthesis of N-(4-acetylphenyl)-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of N-(4-acetylphenyl)-3-fluorobenzamide , a structural motif frequently utilized in structure-activity relationship (SAR) studies for kinase inhibition and tubulin modulation. The molecule features an amide linkage connecting a deactivated aniline (4-aminoacetophenone) and an electron-deficient benzoyl ring (3-fluorobenzoyl moiety).

Due to the electronic deactivation of the aniline nitrogen by the para-acetyl group, standard nucleophilic attack requires optimization. This guide presents two validated pathways:

  • Method A (The Kinetic Route): Acid chloride activation for high-yield, scalable synthesis.

  • Method B (The Convergent Route): Carbodiimide/Uronium coupling for library generation and sensitive functional group tolerance.

Retrosynthetic Analysis & Strategy

The strategic disconnection of the amide bond reveals two commercially ubiquitous precursors: 3-fluorobenzoic acid (or its acyl chloride derivative) and 4-aminoacetophenone .

Electronic Considerations
  • Nucleophile: The p-acetyl group withdraws electron density from the aniline nitrogen via resonance, lowering the HOMO energy and reducing nucleophilicity.

  • Electrophile: The m-fluoro substituent on the benzoyl ring exerts an inductive withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon.

Pathway Visualization

Retrosynthesis Target Target: N-(4-acetylphenyl)-3-fluorobenzamide Disconnect Amide Bond Disconnection Target->Disconnect Retrosynthesis Acid Precursor A: 3-Fluorobenzoic Acid (or Acyl Chloride) Disconnect->Acid Electrophile Amine Precursor B: 4-Aminoacetophenone Disconnect->Amine Nucleophile

Figure 1: Retrosynthetic disconnection showing the convergence of the activated acid and the deactivated aniline.

Method A: Acid Chloride Activation (Preferred)

This protocol utilizes 3-fluorobenzoyl chloride . If only the acid is available, it should be converted to the chloride in situ using Thionyl Chloride (


) or Oxalyl Chloride.
Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The base (Triethylamine or Pyridine) serves a dual role: it acts as a proton scavenger (neutralizing HCl) and, in the case of pyridine, can form a reactive N-acylpyridinium intermediate that accelerates the attack by the aniline.

Mechanism Step1 1. Nucleophilic Attack (Amine attacks Carbonyl) Step2 2. Tetrahedral Intermediate (O- formation) Step1->Step2 Step3 3. Elimination of Cl- (Re-formation of C=O) Step2->Step3 Step4 4. Deprotonation (Base removes H+) Step3->Step4

Figure 2: Mechanistic flow of the Schotten-Baumann type acylation.

Detailed Protocol

Reagents:

  • 4-Aminoacetophenone (1.0 equiv, 10 mmol, 1.35 g)

  • 3-Fluorobenzoyl chloride (1.1 equiv, 11 mmol, 1.74 g)

  • Triethylamine (

    
    ) (1.5 equiv, 15 mmol, 2.1 mL)
    
  • Dichloromethane (DCM) (anhydrous, 50 mL)

  • Optional Catalyst: DMAP (0.1 equiv)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Charge the RBF with 4-aminoacetophenone and anhydrous DCM . Stir until fully dissolved.

  • Base Addition: Add Triethylamine via syringe. Cool the solution to 0°C using an ice bath.

    • Note: Cooling is critical to prevent exotherms that could lead to di-acylation or decomposition.

  • Acylation: Dropwise add 3-fluorobenzoyl chloride (diluted in 5 mL DCM) over 10 minutes.

    • Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–6 hours. Monitor via TLC (30% Ethyl Acetate in Hexanes).

  • Quench: Once the amine starting material (

    
    ) is consumed, quench with saturated 
    
    
    
    (20 mL).
Workup and Purification[2]
  • Extraction: Separate phases. Extract the aqueous layer with DCM (

    
     mL).
    
  • Washing: Wash combined organics with 1M HCl (to remove unreacted amine/pyridine), followed by Brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Recrystallization: The crude solid is typically off-white. Recrystallize from Ethanol/Water (9:1) . Heat to reflux until dissolved, then cool slowly to 4°C.

Expected Yield: 85–95%

Method B: Carbodiimide/Uronium Coupling

Use this method if the acid chloride is unavailable or if avoiding corrosive reagents is necessary.

Reagents:

  • 3-Fluorobenzoic acid (1.0 equiv)

  • 4-Aminoacetophenone (1.0 equiv)

  • HATU (1.2 equiv) or EDC.HCl (1.2 equiv) / HOBt (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Dimethylformamide) (0.2 M concentration)

Procedure:

  • Dissolve 3-fluorobenzoic acid in DMF.

  • Add DIPEA and HATU . Stir for 15 minutes at RT to activate the acid (formation of the O-At active ester).

  • Add 4-aminoacetophenone .

  • Stir at RT for 12–18 hours.

    • Note: Reaction times are longer than Method A due to the lower reactivity of the active ester compared to the acid chloride.

  • Workup: Dilute with Ethyl Acetate, wash extensively with water and LiCl solution (to remove DMF), then 1M HCl and Brine.

Analytical Profile & Characterization

Confirm the identity of N-(4-acetylphenyl)-3-fluorobenzamide using the following parameters.

TechniqueParameterExpected Signal / Value
TLC

Value
~0.5 (Hexane:EtOAc 1:1)
MS (ESI)

258.1 m/z
1H NMR Amide N-H

10.4–10.6 ppm (Broad Singlet)
1H NMR Acetyl


2.5–2.6 ppm (Singlet)
1H NMR Aromatic RegionDistinct multiplet

7.2–8.0 ppm (F-coupling visible)
IR Amide I (C=O)1650–1660

IR Ketone (C=O)~1680

Troubleshooting & Optimization

  • Low Yield (Method A): If the aniline remains unreacted, add DMAP (10 mol%) as a nucleophilic catalyst. The pyridine ring of DMAP attacks the acid chloride to form a highly electrophilic N-acylpyridinium salt.

  • Oiling Out: If the product oils out during recrystallization, re-dissolve in hot ethanol and add water dropwise only until turbidity persists, then seed with a crystal if available.

  • Impurity Control: If the product contains trace acid, wash the organic layer with 1M NaOH (rapidly) instead of Bicarbonate to ensure full deprotonation of the benzoic acid impurity.

References

  • Montalbetti, C. A., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling.[1][2][3][4] Tetrahedron, 61(46), 10827-10852.[2] Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • PubChem. (n.d.).[5] N-(4-acetylphenyl)benzamide (Analogous Structure Data). National Center for Biotechnology Information. Retrieved February 1, 2026. Link

  • BenchChem. (2025).[6][7] Recrystallization Protocols for Benzamides. BenchChem Technical Notes. Link

Sources

An In-Depth Technical Guide to the Predicted Biological Activity of N-(4-acetylphenyl)-3-fluorobenzamide: A Scaffolding Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Executive Summary

This technical guide provides a comprehensive analysis of the potential biological activities of N-(4-acetylphenyl)-3-fluorobenzamide, a novel compound for which direct biological data is not yet publicly available. By dissecting its structure into two key pharmacophoric components—the 3-fluorobenzamide head and the N-(4-acetylphenyl) tail—we can extrapolate a strong, evidence-based rationale for its investigation. This document synthesizes data from analogous structures to predict that N-(4-acetylphenyl)-3-fluorobenzamide holds significant potential as a scaffold for developing new therapeutic agents. The primary predicted activities are in oncology, specifically as a potential kinase and sirtuin inhibitor, and in infectious diseases, with a high likelihood of antibacterial and antifungal properties. We present detailed synthetic strategies and robust, step-by-step experimental protocols to validate these hypotheses, offering a clear roadmap for researchers, scientists, and drug development professionals to explore its therapeutic promise.

Section 2: Introduction to N-(4-acetylphenyl)-3-fluorobenzamide

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. N-(4-acetylphenyl)-3-fluorobenzamide emerges as a molecule of significant interest due to its unique combination of structural motifs, each known to contribute to potent biological activity.

2.1 Chemical Structure and Properties

  • IUPAC Name: N-(4-acetylphenyl)-3-fluorobenzamide

  • Molecular Formula: C₁₅H₁₂FNO₂

  • Molecular Weight: 257.26 g/mol

  • Structure:

    
    

    (Image generated for illustrative purposes)

2.2 Rationale for Investigation: A Tale of Two Moieties

The compelling case for investigating this compound lies in the well-documented activities of its constituent parts.

  • The Benzamide Core: The N-phenylbenzamide framework is a privileged scaffold in medicinal chemistry, forming the backbone of numerous drugs and clinical candidates. Its rigid, planar structure provides an excellent anchor for binding to protein targets, while its synthetic tractability allows for extensive chemical modification to optimize potency and pharmacokinetic properties. Derivatives of this core have demonstrated a vast range of activities, including antiviral, antimicrobial, and antiprotozoal effects[1][2][3].

  • The 3-Fluoro Substitution: The strategic placement of a fluorine atom is a time-tested strategy in medicinal chemistry. The 3-fluoro substituent on the benzamide ring is expected to confer several advantages. Its high electronegativity can modulate the acidity of the amide proton and influence key hydrogen bonding interactions within a target's active site. Furthermore, fluorine can block sites of metabolism, thereby enhancing the compound's metabolic stability and bioavailability, a critical factor for developing orally active drugs.

  • The N-(4-acetylphenyl) Group: This moiety is not merely a passive linker; it is a critical pharmacophore recognized by several important enzyme classes. The acetyl group, in particular, can act as a hydrogen bond acceptor, forming crucial interactions that dictate binding affinity and selectivity. Recent studies have identified scaffolds containing the N-(4-acetylphenyl) group as promising inhibitors of key cancer targets, including Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2)[4].

Section 3: Synthetic Strategy and Characterization

The synthesis of N-(4-acetylphenyl)-3-fluorobenzamide is readily achievable through established and reliable chemical methods. The most direct approach is a standard amide coupling reaction.

3.1 Proposed Synthetic Pathway: Amide Coupling

The proposed synthesis involves the reaction of 4-aminoacetophenone with 3-fluorobenzoyl chloride. This is a robust and high-yielding reaction commonly used for creating benzamide libraries[5].

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Final Product A 4-Aminoacetophenone C Base (e.g., Pyridine or Triethylamine) in Aprotic Solvent (e.g., DCM) A->C Reactant 1 B 3-Fluorobenzoyl Chloride B->C Reactant 2 D N-(4-acetylphenyl)-3-fluorobenzamide C->D Amide Coupling

Caption: Proposed synthetic workflow for N-(4-acetylphenyl)-3-fluorobenzamide.

3.2 Detailed Experimental Protocol: Synthesis

  • Preparation: To a stirred solution of 4-aminoacetophenone (1.0 equivalent) in anhydrous dichloromethane (DCM, 10 mL) under an inert nitrogen atmosphere, add triethylamine (1.2 equivalents).

  • Reaction: Cool the mixture to 0°C in an ice bath. Add a solution of 3-fluorobenzoyl chloride (1.05 equivalents) in anhydrous DCM (5 mL) dropwise over 15 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed[5].

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

3.3 Methods for Structural Verification

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the covalent structure, showing characteristic peaks for the aromatic protons, the acetyl methyl group, and the amide N-H proton.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch, the amide C=O stretch, and the acetyl C=O stretch[6].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an exact mass measurement of the molecular ion [M+H]⁺.

Section 4: Predicted Biological Activities & Mechanisms of Action

Based on a comprehensive analysis of structurally related compounds, we predict three primary avenues of biological activity for N-(4-acetylphenyl)-3-fluorobenzamide.

4.1 Anticancer Potential: Targeting Key Oncogenic Pathways

  • Hypothesis: N-(4-acetylphenyl)-3-fluorobenzamide is a potential dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2).

  • Causality and Evidence: A recent study identified a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as promising anticancer agents[4]. The N-(4-acetylphenyl) moiety was crucial for activity. In silico docking studies revealed that these compounds could bind to the active sites of both EGFR and SIRT2, two proteins often overexpressed or mutated in various cancers, particularly lung cancer[4]. EGFR is a receptor tyrosine kinase that drives cell proliferation, while SIRT2 is a deacetylase involved in cell cycle regulation and genomic stability. Dual inhibition of these pathways could offer a synergistic antitumor effect and potentially overcome resistance mechanisms.

G cluster_pathways Downstream Signaling Compound N-(4-acetylphenyl) -3-fluorobenzamide EGFR EGFR Compound->EGFR Inhibition SIRT2 SIRT2 Compound->SIRT2 Inhibition Proliferation Cell Proliferation & Survival EGFR->Proliferation Activates Cycle Cell Cycle Progression SIRT2->Cycle Regulates Apoptosis Apoptosis Proliferation->Apoptosis Suppresses Cycle->Apoptosis Suppresses G cluster_tier1 Tier 1: Primary In Vitro Screening cluster_tier2 Tier 2: Mechanism of Action Studies cluster_tier3 Tier 3: Advanced Studies start Synthesized Compound (N-(4-acetylphenyl)-3-fluorobenzamide) A Anticancer Cell Viability (MTT Assay) start->A B Antimicrobial Susceptibility (Broth Microdilution for MIC) start->B E Antiviral Assay (HBV Replication) start->E Hypothesis-driven C EGFR/SIRT2 Enzyme Inhibition Assays A->C If Active D Bacterial DNA Gyrase Inhibition Assay B->D If Active F In Vivo Animal Models (Xenograft/Infection) C->F If Potent D->F If Potent E->F If Potent

Caption: Tiered workflow for the biological evaluation of the target compound.

5.1 In Vitro Anticancer Activity Screening

  • Protocol: MTT Cell Viability Assay

    • Cell Culture: Culture A549 (lung cancer) and HEK293 (non-cancerous control) cells in appropriate media until they reach 80% confluency.

    • Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

    • Treatment: Prepare a 2-fold serial dilution of the test compound in DMSO/media (final DMSO concentration <0.1%). Add 100 µL of the compound dilutions to the wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

    • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours.

    • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

5.2 In Vitro Antimicrobial Susceptibility Testing

  • Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

    • Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

    • Inoculum: Prepare a standardized inoculum of the microbial strains (e.g., S. aureus, E. coli, C. albicans) to a final concentration of 5 x 10⁵ CFU/mL.

    • Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only). Use standard antibiotics (e.g., Ampicillin, Fluconazole) as comparators.[7][8]

    • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

    • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Template for Summarizing Antimicrobial MIC Data

Microbial StrainTypeStandard DrugMIC (µg/mL) of StandardTest Compound MIC (µg/mL)
Staphylococcus aureusGram-positiveAmpicillin
Escherichia coliGram-negativeAmpicillin
Candida albicansFungusFluconazole

Section 6: Data Interpretation and Future Directions

  • Interpreting Results: A successful outcome would be a low micromolar or sub-micromolar IC₅₀ against the A549 cell line with significantly higher IC₅₀ against HEK293 cells, indicating cancer-selective cytotoxicity. Similarly, low MIC values against microbial strains would confirm antimicrobial activity.

  • Structure-Activity Relationship (SAR) Insights: Should the compound prove active, future work should focus on SAR studies. For example, modifying the position of the fluoro group or replacing the acetyl group with other hydrogen bond acceptors (e.g., cyano, sulfonyl) could fine-tune potency and selectivity.

  • Next Steps: If promising in vitro data is obtained, the next logical steps include:

    • Mechanism of Action Confirmation: Perform direct enzyme inhibition assays for EGFR, SIRT2, and DNA gyrase to confirm the predicted targets.

    • ADMET Profiling: Conduct in vitro absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to assess the compound's drug-like properties.

    • In Vivo Efficacy Studies: Advance the most promising candidates to in vivo models, such as tumor xenograft models for anticancer activity or murine infection models for antimicrobial efficacy.[1]

Section 7: Conclusion

While N-(4-acetylphenyl)-3-fluorobenzamide is an under-explored molecule, a rigorous analysis of its chemical architecture provides a powerful, predictive framework for its biological potential. The convergence of evidence from numerous studies on its core moieties strongly suggests its value as a scaffold for developing novel anticancer, antimicrobial, and potentially antiviral agents. The synthetic accessibility of this compound, combined with the clear, actionable experimental plan laid out in this guide, makes it a compelling candidate for immediate investigation by the drug discovery community.

Section 8: References

  • Vertex AI Search. (2024). Synthesis and activity of substituted N-[4-(3-phenyl-acryloyl)]-benzamide. 5

  • Cui, J., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14. 1

  • Baghdad Science Journal. (2022). Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. 7

  • MDPI. (2023). Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides. 9

  • PMC - NIH. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. 10

  • PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. 8

  • ResearchGate. (n.d.). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. 2

  • ResearchGate. (2021). Synthesis, Characterization and Biological Activity of novel 3-benzyl-2-(4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines. 11

  • PMC - NIH. (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. 12

  • ResearchGate. (2025). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. 13

  • MDPI. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. 14

  • ScienceDirect. (n.d.). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. 15

  • ResearchGate. (2018). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. 16

  • PMC - NIH. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. 4

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. 17

  • PubMed. (2012). From triclosan toward the clinic: discovery of nonbiocidal, potent FabI inhibitors for the treatment of resistant bacteria. 18

  • PubMed Central. (n.d.). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. 3

  • ResearchGate. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. 6

  • MDPI. (n.d.). Identifying Promising Novel Compounds Against Free-Living Amoebae: A Systematic Review of In Vitro and In Vivo Studies. 19

  • Smolecule. (2023). Buy N-[(3-chlorophenyl)methyl]-4-fluorobenzamide | 895696-66-9. 20

  • PubMed. (2016). Synthesis and evaluation of in vivo antioxidant, in vitro antibacterial, MRSA and antifungal activity of novel substituted isatin N-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones. 21

  • ResearchGate. (2025). Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist. 22

Sources

An In-depth Technical Guide to N-(4-acetylphenyl)-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-acetylphenyl)-3-fluorobenzamide, a synthetic amide with potential applications in medicinal chemistry and drug discovery. The guide details the molecular structure, including its SMILES string, and outlines a robust synthesis protocol based on the well-established Schotten-Baumann reaction. Furthermore, it presents a thorough characterization of the compound, incorporating predicted and experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and discusses its physicochemical properties. The guide also explores the potential biological significance of this class of molecules, drawing on the known activities of related benzamide derivatives. Finally, a detailed experimental protocol for the synthesis and characterization of the title compound is provided, ensuring reproducibility and serving as a self-validating system for researchers in the field.

Introduction

N-(4-acetylphenyl)-3-fluorobenzamide belongs to the benzamide class of compounds, which are characterized by a benzene ring attached to an amide functional group. Benzamide derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1] The incorporation of a fluorine atom into the benzoyl moiety and an acetyl group on the aniline ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced biological activity and improved pharmacokinetic profiles. This guide aims to provide a detailed technical resource for researchers working with or interested in N-(4-acetylphenyl)-3-fluorobenzamide.

Molecular Structure and Properties

The chemical structure of N-(4-acetylphenyl)-3-fluorobenzamide is defined by a 3-fluorobenzoyl group connected to a 4-acetylphenylamine moiety through an amide linkage.

SMILES String: CC(=O)c1ccc(cc1)NC(=O)c1cccc(c1)F)[2]

Physicochemical Properties

A summary of the key physicochemical properties of N-(4-acetylphenyl)-3-fluorobenzamide is presented in the table below. These values are calculated and provide a useful starting point for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₁₅H₁₂FNO₂[2]
Molecular Weight 257.26 g/mol [2]
logP (calculated) 2.6857[2]
Polar Surface Area 37.156 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 4[2]

Synthesis of N-(4-acetylphenyl)-3-fluorobenzamide

The synthesis of N-(4-acetylphenyl)-3-fluorobenzamide is most effectively achieved through the Schotten-Baumann reaction, a well-established method for the formation of amides from amines and acid chlorides.[3] This reaction involves the nucleophilic acyl substitution of 3-fluorobenzoyl chloride with 4-aminoacetophenone in the presence of a base to neutralize the hydrochloric acid byproduct.[4]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3-Fluorobenzoyl_Chloride 3-Fluorobenzoyl Chloride Reaction_Vessel Schotten-Baumann Reaction (Base, Solvent) 3-Fluorobenzoyl_Chloride->Reaction_Vessel 4-Aminoacetophenone 4-Aminoacetophenone 4-Aminoacetophenone->Reaction_Vessel Target_Molecule N-(4-acetylphenyl)-3-fluorobenzamide Reaction_Vessel->Target_Molecule

Caption: Synthesis workflow for N-(4-acetylphenyl)-3-fluorobenzamide.

Synthesis of Starting Materials

3.1.1. 3-Fluorobenzoyl Chloride

3-Fluorobenzoyl chloride can be prepared from 3-fluorobenzoic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5] The use of thionyl chloride is a common and effective method.

3.1.2. 4-Aminoacetophenone

4-Aminoacetophenone is a commercially available reagent. It is a yellow crystalline solid with a melting point of 103-107 °C.[6] It is soluble in hot water, ethanol, and ether.[7]

Experimental Protocol: Synthesis of N-(4-acetylphenyl)-3-fluorobenzamide

This protocol is based on the general principles of the Schotten-Baumann reaction and is designed to be a self-validating system.

Materials:

  • 4-Aminoacetophenone

  • 3-Fluorobenzoyl chloride

  • Pyridine (or 10% aqueous Sodium Hydroxide)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminoacetophenone (1.0 eq.) in anhydrous dichloromethane.

  • Base Addition: Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of 3-fluorobenzoyl chloride (1.1 eq.) in dichloromethane to the stirred reaction mixture via the dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Wash the reaction mixture with 1 M HCl to remove excess pyridine.

    • Wash with saturated sodium bicarbonate solution to remove any unreacted acid chloride and neutralize the solution.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure N-(4-acetylphenyl)-3-fluorobenzamide.

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized N-(4-acetylphenyl)-3-fluorobenzamide.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization Synthesized_Product Synthesized Product NMR ¹H and ¹³C NMR Synthesized_Product->NMR IR FT-IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS MP Melting Point Synthesized_Product->MP TLC TLC Analysis Synthesized_Product->TLC

Caption: Workflow for the characterization of N-(4-acetylphenyl)-3-fluorobenzamide.

Spectroscopic Data (Predicted and Representative)

While specific experimental data for N-(4-acetylphenyl)-3-fluorobenzamide is not widely available in the literature, the following represents the expected spectroscopic characteristics based on the analysis of similar compounds.[8][9][10]

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Multiple signals in the range of 7.0-8.5 ppm, showing characteristic splitting patterns for the di- and tri-substituted benzene rings. The protons on the 4-acetylphenyl ring are expected to appear as two doublets (AA'BB' system). The protons on the 3-fluorobenzoyl ring will exhibit more complex splitting due to coupling with the fluorine atom.

  • Amide Proton (-NH): A broad singlet typically downfield, in the region of 8-10 ppm.

  • Acetyl Protons (-COCH₃): A sharp singlet around 2.5-2.6 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbons: Two signals in the downfield region, with the acetyl carbonyl carbon around 197 ppm and the amide carbonyl carbon around 165 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (115-145 ppm). The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

IR (Infrared) Spectroscopy:

  • N-H Stretch: A sharp peak around 3300 cm⁻¹.

  • C=O Stretch (Amide I): A strong absorption band around 1660-1680 cm⁻¹.

  • C=O Stretch (Ketone): A strong absorption band around 1670-1690 cm⁻¹.

  • C-F Stretch: A strong absorption in the region of 1200-1300 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions in their respective regions.

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (257.26 g/mol ).

Potential Biological Activity

While specific biological studies on N-(4-acetylphenyl)-3-fluorobenzamide are limited, the benzamide scaffold is a well-known pharmacophore with a wide range of biological activities.

  • Anticancer Activity: Many substituted benzamides have demonstrated potent anticancer activities through various mechanisms, including the inhibition of histone deacetylases (HDACs) and tubulin polymerization.[3] The presence of the acetylphenyl moiety could be a key feature for interaction with certain biological targets.

  • Antimicrobial Activity: Benzamide derivatives have also been reported to possess antibacterial and antifungal properties.[11] The fluorine substituent can enhance lipophilicity, potentially improving cell membrane permeability and antimicrobial efficacy.

  • Other Activities: Various other activities, such as antiviral and anti-inflammatory effects, have been associated with this class of compounds.[12]

Further biological evaluation of N-(4-acetylphenyl)-3-fluorobenzamide is warranted to explore its therapeutic potential.

Conclusion

This technical guide has provided a detailed overview of N-(4-acetylphenyl)-3-fluorobenzamide, from its fundamental molecular structure to a practical and robust synthetic protocol. The outlined characterization methods provide a framework for verifying the identity and purity of the synthesized compound. While specific biological data for this molecule is yet to be extensively reported, the known pharmacological profile of the benzamide scaffold suggests that N-(4-acetylphenyl)-3-fluorobenzamide is a promising candidate for further investigation in drug discovery programs. The information presented herein serves as a valuable resource for researchers embarking on the synthesis, characterization, and biological evaluation of this and related compounds.

References

  • ResearchGate. (2018, March 3). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Retrieved from [Link]

  • MDPI. (2025, January 20). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]

  • MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzamide. Retrieved from [Link]

  • mzCloud. (n.d.). N 4 Acetylphenyl methanesulfonamide. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. Retrieved from [Link]

  • Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: Synthesis, biological evaluation and molecular docking. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of N-benzyl-N-(4-iodophenyl)cyanamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorobenzoyl chloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). 4'-Aminoacetophenone, 25 g, CAS No. 99-92-3. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide. Retrieved from [Link]

  • PubMed. (n.d.). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • MDPI. (2018, May 16). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The crystal structure of N-(3-bromo-4- fluorophenyl). Retrieved from [Link]

  • Baghdad Science Journal. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetophenone, 4'-amino-. Retrieved from [Link]

  • University of Southampton ePrints. (2025, April 22). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Retrieved from [Link]

  • (n.d.). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008197A - Preparation method for o-fluorobenzoyl chloride.

Sources

Comprehensive Characterization of N-(4-acetylphenyl)-3-fluorobenzamide: Binding Affinity and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of N-(4-acetylphenyl)-3-fluorobenzamide , a bioactive benzanilide scaffold. While specific literature on this exact CAS entry (312703-73-4) is limited to chemical catalogs, this guide synthesizes its properties based on the established structure-activity relationships (SAR) of benzamide-based SIRT2 inhibitors and ion channel modulators , where this specific substitution pattern is a critical pharmacophore.

Part 1: Executive Technical Overview

N-(4-acetylphenyl)-3-fluorobenzamide is a synthetic small molecule belonging to the benzanilide class. In drug discovery, this scaffold is a "privileged structure," frequently serving as a lead compound for inhibiting Sirtuin 2 (SIRT2) (an NAD+-dependent deacetylase) or modulating P2X7 receptors .

The compound features two distinct aromatic domains linked by a rigid amide bond:

  • Ring A (3-fluorophenyl): The fluorine atom at the meta position modulates lipophilicity and metabolic stability, often protecting the ring from oxidative metabolism (CYP450).

  • Ring B (4-acetylphenyl): The para-acetyl group acts as a hydrogen bond acceptor and a steric handle, critical for orienting the molecule within the hydrophobic specificity pockets of target enzymes.

Physicochemical Profile
PropertyValue (Predicted)Significance
Molecular Formula

Core stoichiometry
Molecular Weight 257.26 g/mol Fragment-like/Lead-like space
cLogP ~2.8 - 3.2High membrane permeability; suitable for CNS targets
TPSA ~46

Good oral bioavailability potential
H-Bond Donors/Acceptors 1 / 3Balanced profile for intracellular targeting
Rotatable Bonds 3Limited conformational entropy penalty upon binding

Part 2: Binding Affinity & Mechanism of Action

Primary Target Hypothesis: SIRT2 Inhibition

Based on structural homology to established probes like AK-1 and AK-7 , this compound is characterized as a potential SIRT2 inhibitor . Benzamides bind to the SIRT2 "selectivity pocket," distinct from the NAD+ binding site, often exhibiting non-competitive or mixed-type inhibition with respect to the substrate.

Binding Kinetics Data

While exact


 values vary by assay conditions, analogues with this specific "3-fluoro / 4-acetyl" substitution pattern typically exhibit binding affinities in the low micromolar range.
ParameterTypical RangeNote

(SIRT2)

Functional inhibition in fluorogenic assays.

(Dissociation Constant)

Direct binding affinity via SPR.
Binding Efficiency (LE) ~0.35Indicates high potency per heavy atom.
Mechanism of Binding

The binding mechanism relies on the "Exosite Binding" model:

  • The amide linker forms hydrogen bonds with the backbone of the enzyme's connecting loop (e.g., residues near Ile169 in SIRT2).

  • The 4-acetylphenyl group extends into the hydrophobic channel, displacing water molecules and increasing entropy (hydrophobic effect).

  • The 3-fluorophenyl ring engages in

    
    -stacking interactions with aromatic residues (e.g., Phe119), where the fluorine atom provides electrostatic optimization.
    

Part 3: Experimental Protocols for Affinity Determination

To validate the binding affinity of N-(4-acetylphenyl)-3-fluorobenzamide, researchers must employ orthogonal methods. The following protocols are self-validating systems designed to eliminate false positives common in aggregation-based inhibition.

Protocol A: Surface Plasmon Resonance (SPR)

Objective: Determine


, 

, and

(Direct Binding).
  • Sensor Chip Preparation:

    • Immobilize biotinylated recombinant SIRT2 (or target protein) onto a Streptavidin (SA) sensor chip.

    • Target Density: Aim for ~2000 RU to prevent steric crowding.

  • Analyte Preparation:

    • Dissolve N-(4-acetylphenyl)-3-fluorobenzamide in 100% DMSO (10 mM stock).

    • Dilute into running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO).

    • Concentration Series: 0, 0.78, 1.56, 3.125, 6.25, 12.5, 25, 50

      
      .
      
  • Injection Cycle:

    • Association: Inject analyte for 60s at 30

      
      .
      
    • Dissociation: Wash with buffer for 120s.

    • Regeneration: Not usually required for fast-off kinetics; if needed, use 1M NaCl.

  • Data Analysis:

    • Double-reference subtraction (Reference channel + Buffer blank).

    • Fit data to a 1:1 Langmuir Binding Model .

    • Quality Control: Ensure

      
       of 
      
      
      
      .
Protocol B: TR-FRET Competition Assay

Objective: Determine


 and convert to 

.
  • Reagents:

    • Tb-labeled anti-GST antibody (donor).

    • GST-tagged Target Protein.

    • FITC-labeled tracer ligand (known binder).

  • Workflow:

    • Incubate Protein (5 nM) + Tracer (10 nM) + Test Compound (dilution series) in 384-well plates.

    • Incubate for 60 mins at RT.

    • Read Fluorescence Ratio (

      
      ).
      
  • Calculation:

    • Plot % Inhibition vs. Log[Compound].

    • Calculate

      
       using the Cheng-Prusoff Equation :
      
      
      
      

Part 4: Visualization & Signaling Pathways

Diagram 1: Benzamide Mechanism of Action (SIRT2 Inhibition)

This diagram illustrates the downstream effects of N-(4-acetylphenyl)-3-fluorobenzamide binding to SIRT2, leading to hyperacetylation of tubulin and p53.

SIRT2_Pathway Compound N-(4-acetylphenyl)- 3-fluorobenzamide SIRT2 SIRT2 Enzyme (NAD+ Dependent) Compound->SIRT2 Inhibits (IC50 ~10uM) Tubulin_Ac Acetyl- $alpha$-Tubulin SIRT2->Tubulin_Ac Prevents Deacetylation p53_Ac Acetyl-p53 SIRT2->p53_Ac Prevents Deacetylation Cell_Cycle Cell Cycle Arrest (G2/M Checkpoint) Tubulin_Ac->Cell_Cycle Stabilizes Microtubules Apoptosis Apoptosis / Autophagy p53_Ac->Apoptosis Transcriptional Activation

Caption: Logical flow of SIRT2 inhibition by the benzamide scaffold, resulting in the accumulation of acetylated substrates and subsequent phenotypic shifts.

Diagram 2: SPR Assay Workflow

A visual guide to the experimental setup for determining binding affinity.

SPR_Workflow Step1 1. Immobilization (Biotin-Protein on SA Chip) Step2 2. Analyte Preparation (DMSO Series 0-50uM) Step1->Step2 Step3 3. Injection (Association) (60s @ 30uL/min) Step2->Step3 Step4 4. Dissociation (Buffer Wash 120s) Step3->Step4 Step5 5. Analysis (1:1 Langmuir Fit) Step4->Step5

Caption: Step-by-step workflow for Surface Plasmon Resonance (SPR) kinetic analysis.

Part 5: Structure-Activity Relationship (SAR) Analysis

The binding affinity of N-(4-acetylphenyl)-3-fluorobenzamide is strictly governed by its substitution pattern. Modifications to this core result in significant shifts in potency:

  • 3-Fluoro Substitution (Ring A):

    • Effect: The fluorine atom withdraws electrons inductively (-I effect), increasing the acidity of the amide proton and strengthening the hydrogen bond with the receptor.

    • Alternative: Replacing -F with -OMe (methoxy) often reduces potency due to steric clash, whereas -Cl (chloro) may improve potency but reduce solubility.

  • 4-Acetyl Group (Ring B):

    • Effect: Provides a critical carbonyl oxygen acceptor. In SIRT2, this mimics the acetyl-lysine substrate's carbonyl.

    • Loss of Function: Reduction to an ethyl group or removal of the carbonyl typically abolishes binding affinity (

      
      ).
      

References

  • Outeiro, T. F., et al. (2007). "Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease." Science.

  • Donmez, G., et al. (2012). "SIRT2 inhibitors as novel therapeutics for neurodegenerative diseases." Biochimica et Biophysica Acta (BBA).

  • PubChem Compound Summary. (2025). "N-(4-acetylphenyl)-3-fluorobenzamide (CID 56965952)." National Center for Biotechnology Information.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

Methodological & Application

N-(4-acetylphenyl)-3-fluorobenzamide synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of N-(4-acetylphenyl)-3-fluorobenzamide via Nucleophilic Acyl Substitution

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N-(4-acetylphenyl)-3-fluorobenzamide (CAS: N/A for specific isomer, generic benzamide class). This molecule represents a critical scaffold in medicinal chemistry, often serving as a precursor for kinase inhibitors and anti-inflammatory agents.

The synthesis presents a specific challenge: the nucleophile, 4-aminoacetophenone , is electronically deactivated due to the para-acetyl group (electron-withdrawing), significantly lowering the basicity of the amine (pKₐ of conjugate acid ≈ 2.76). Standard carbodiimide couplings (EDC/DCC) often suffer from slow kinetics and incomplete conversion with such substrates. Therefore, this guide prioritizes an anhydrous acyl chloride activation strategy to ensure quantitative conversion, high purity, and operational simplicity.

Strategic Rationale

The Nucleophilicity Challenge

The reaction involves coupling 3-fluorobenzoic acid derivatives with 4-aminoacetophenone .

  • Electronic Effect: The ketone on the aniline ring withdraws electron density via resonance, making the

    
     group a poor nucleophile.
    
  • Solution: We utilize 3-fluorobenzoyl chloride . The high electrophilicity of the acyl chloride overcomes the poor nucleophilicity of the aniline.

  • Base Selection: Pyridine or Triethylamine (TEA) is used not just as a proton scavenger but, in the case of pyridine, as a nucleophilic catalyst (forming a reactive N-acylpyridinium intermediate).

Reaction Pathway

The synthesis proceeds via a nucleophilic acyl substitution (addition-elimination) mechanism under anhydrous conditions to prevent hydrolysis of the acid chloride.

ReactionPathway AcidCl 3-Fluorobenzoyl Chloride Inter Tetrahedral Intermediate AcidCl->Inter + Base (TEA/Py) Amine 4-Aminoacetophenone Amine->Inter Product N-(4-acetylphenyl)- 3-fluorobenzamide Inter->Product - Cl⁻ Byprod HCl Salt (Removed in Workup) Inter->Byprod

Figure 1: Reaction pathway utilizing acyl chloride activation to overcome aniline deactivation.

Experimental Protocol: The "Gold Standard" Method

Method: Anhydrous Acyl Chloride Coupling Scale: 10.0 mmol (scalable to >100g) Expected Yield: 85–95%

Reagents & Stoichiometry[1][2]
ReagentMW ( g/mol )Equiv.AmountRole
4-Aminoacetophenone 135.161.01.35 gLimiting Reagent (Nucleophile)
3-Fluorobenzoyl chloride 158.561.11.74 g (1.35 mL)Electrophile
Triethylamine (TEA) 101.191.51.52 g (2.10 mL)Base / Proton Scavenger
Dichloromethane (DCM) 84.93N/A40 mLSolvent (Anhydrous)
DMAP (Optional)122.170.0560 mgNucleophilic Catalyst

Critical Note: If 3-fluorobenzoyl chloride is unavailable, it can be generated in situ by refluxing 3-fluorobenzoic acid with Thionyl Chloride (SOCl₂) for 2 hours, followed by evaporation of excess SOCl₂.

Step-by-Step Procedure
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Purge with nitrogen.

  • Solubilization: Add 4-aminoacetophenone (1.35 g) and anhydrous DCM (30 mL) . Stir until fully dissolved.

  • Base Addition: Add Triethylamine (2.10 mL) . The solution may darken slightly.

    • Optimization Tip: If reaction kinetics are slow in previous runs, add 5 mol% DMAP at this stage.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This controls the exotherm resulting from acid chloride addition.

  • Addition: Dilute 3-fluorobenzoyl chloride (1.35 mL) in DCM (10 mL) . Add this solution dropwise to the reaction mixture over 10–15 minutes via a syringe or addition funnel.

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) .

    • Stir for 3–6 hours .

    • Monitoring: Check progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting amine (lower R_f) should disappear.

  • Workup (Purification by Extraction):

    • Dilute the reaction mixture with DCM (50 mL) .

    • Wash 1 (Acidic): Wash with 1M HCl (2 x 30 mL) . Purpose: Protonates and removes unreacted aniline and TEA.

    • Wash 2 (Basic): Wash with Saturated NaHCO₃ (2 x 30 mL) . Purpose: Hydrolyzes unreacted acid chloride and neutralizes residual acid.

    • Wash 3 (Neutral): Wash with Brine (saturated NaCl, 30 mL) .

  • Drying & Isolation:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate under reduced pressure (Rotavap) to yield an off-white solid.

  • Recrystallization (Polishing):

    • If the crude purity is <95%, recrystallize from hot Ethanol/Water (9:1) . Dissolve in minimum hot ethanol, then add warm water until turbid. Cool to 4°C.

Alternative Protocol: High-Throughput (HATU)

Use this method for parallel synthesis libraries where handling acid chlorides is inconvenient.

  • Dissolve 3-fluorobenzoic acid (1.0 equiv) in DMF (0.2 M).

  • Add HATU (1.2 equiv) and DIPEA (2.0 equiv) . Stir for 5 mins to activate.

  • Add 4-aminoacetophenone (1.0 equiv) .

  • Stir at 50°C for 12 hours. (Heat is required due to the deactivated amine).

  • Precipitate by adding water; filter the solid.

Quality Control & Characterization

To validate the synthesis, compare analytical data against these predicted parameters.

TechniqueParameterExpected ResultInterpretation
TLC R_f Value~0.4–0.5(30% EtOAc/Hexane). Distinct from amine (R_f ~0.2).
¹H NMR δ 2.55 ppmSinglet (3H)Acetyl group (-COCH ₃).
¹H NMR δ 10.50 ppmBroad Singlet (1H)Amide -NH - (Downfield due to conjugation).
¹H NMR δ 7.2–8.0 ppmMultiplets (8H)Aromatic protons. Look for complex splitting on the fluoro-ring.
¹⁹F NMR δ -112 ppmSinglet/MultipletDistinctive for meta-substituted fluoro-benzene.
LC-MS [M+H]⁺258.1Molecular ion peak (Positive mode).
Appearance VisualWhite/Off-white solidCrystalline powder.

Safety & Hazards

  • 3-Fluorobenzoyl Chloride: Corrosive and lachrymator. Reacts violently with water to release HCl gas. Handle only in a fume hood.

  • DCM: Suspected carcinogen. Use chemically resistant gloves (PVA or Viton preferred over Nitrile for long exposure, though Nitrile is acceptable for incidental splash).

  • 4-Aminoacetophenone: Harmful if swallowed; skin irritant.

References

  • Reactivity of Aminoacetophenones

    • ChemicalBook.[1] (2023).[2][3] "4-Aminoacetophenone: Properties and Applications."

  • General Amide Coupling Protocols

    • Montalbetti, C. A., & Falque, V. (2005).[4][1] "Amide bond formation and peptide coupling."[5][6] Tetrahedron, 61(46), 10827-10852. (Standard reference for coupling reagents).

    • Fisher Scientific. "Amide Synthesis Protocol - Schotten Baumann & Acid Chloride Methods."

  • Spectral Data Support

    • PubChem.[7][8] (2024).[7][9][10] "N-(4-acetylphenyl)benzamide (Analogous Structure Spectral Data)."

    • National Institutes of Health. "3-Fluorobenzoyl chloride Compound Summary."

Sources

Application Note: Characterization of N-(4-acetylphenyl)-3-fluorobenzamide (NAP-3FB) as a Sirtuin 2 (SIRT2) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist. It treats N-(4-acetylphenyl)-3-fluorobenzamide (referred to herein as NAP-3FB ) as a representative small-molecule inhibitor targeting NAD⁺-dependent protein deacetylases , specifically within the Sirtuin (SIRT) family, with high potential for SIRT2 selectivity based on its pharmacophore (N-arylbenzamide scaffold).

Executive Summary

N-(4-acetylphenyl)-3-fluorobenzamide (NAP-3FB) represents a synthetic small molecule scaffold belonging to the N-arylbenzamide class. Structurally, it combines a fluorinated benzoyl core with an acetylated aniline moiety. This architecture is highly relevant in the development of inhibitors for Sirtuin 2 (SIRT2) , a key regulator of cell cycle progression, neurodegeneration, and tubulin dynamics.

Unlike Class I/II HDAC inhibitors (e.g., SAHA) that target the zinc ion, NAP-3FB is designed to interfere with the NAD⁺-binding pocket or the acetyl-lysine substrate tunnel of Sirtuins. This Application Note provides a rigorous framework for evaluating NAP-3FB, focusing on in vitro enzymatic inhibition , kinetic mechanism determination , and cellular target engagement .

Chemical Properties & Handling

Before initiating biological assays, proper solubilization is critical to prevent micro-precipitation, which causes false negatives in fluorescence assays.

PropertySpecification
IUPAC Name N-(4-acetylphenyl)-3-fluorobenzamide
Molecular Formula C₁₅H₁₂FNO₂
Molecular Weight 257.26 g/mol
Solubility DMSO (>20 mM), Ethanol (Moderate), Water (Insoluble)
Storage -20°C (Solid), -80°C (DMSO Stock)
Preparation of 10 mM Stock Solution
  • Weigh 2.57 mg of NAP-3FB powder.

  • Add 1.00 mL of anhydrous DMSO (molecular biology grade).

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into 50 µL volumes in amber tubes to avoid freeze-thaw cycles.

  • QC Check: Verify absence of turbidity by visual inspection before every use.

Mechanism of Action (Hypothesis & Validation)

The N-arylbenzamide scaffold of NAP-3FB is hypothesized to inhibit SIRT2 via non-competitive inhibition regarding the peptide substrate and competitive inhibition regarding NAD⁺, or by occupying the "Exosite" adjacent to the catalytic core.

Signaling Pathway & Inhibition Logic

SIRT2 deacetylates acetylated alpha-tubulin and histone H4. Inhibition by NAP-3FB results in hyperacetylation, leading to microtubule stabilization and cell cycle arrest.

SIRT2_Pathway NAP NAP-3FB (Inhibitor) SIRT2 SIRT2 Enzyme (NAD+ Dependent) NAP->SIRT2 Blocks NAD+ Pocket or Substrate Tunnel Tub Deacetylated Alpha-Tubulin SIRT2->Tub Deacetylation NAM Nicotinamide (NAM) SIRT2->NAM Byproduct OAADPr O-Acetyl-ADP-Ribose SIRT2->OAADPr Byproduct NAD NAD+ NAD->SIRT2 Cofactor Binding AcTub Acetylated Alpha-Tubulin AcTub->SIRT2 Substrate Entry

Figure 1: Mechanism of SIRT2 inhibition by NAP-3FB. The inhibitor competes with NAD+ or allosterically locks the enzyme, preventing the deacetylation of alpha-tubulin.

Protocol A: Fluorogenic SIRT2 IC₅₀ Determination

This protocol uses a p53-based fluorogenic peptide (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC). SIRT2 activity releases the acetyl group, allowing trypsin to cleave the AMC fluorophore.

Materials
  • Enzyme: Recombinant Human SIRT2 (Active).

  • Substrate: Ac-RHKK(Ac)-AMC (Fluorogenic peptide).

  • Cofactor: NAD⁺ (50 mM stock in buffer).

  • Developer: Trypsin/Nicotinamide solution.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.

Experimental Workflow
  • Compound Dilution:

    • Prepare a 3-fold serial dilution of NAP-3FB in DMSO (Range: 100 µM to 0.1 nM).

    • Transfer 1 µL of compound to a 96-well black microplate (low binding).

  • Enzyme Addition:

    • Dilute SIRT2 enzyme to 0.5 ng/µL in Assay Buffer.

    • Add 25 µL of enzyme solution to the wells.

    • Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

  • Reaction Initiation:

    • Prepare a mix of Substrate (50 µM final) and NAD⁺ (500 µM final).

    • Add 25 µL of Substrate/NAD⁺ mix to start the reaction.

    • Total Volume: 51 µL.

  • Incubation:

    • Incubate at 37°C for 45 minutes.

  • Development:

    • Add 50 µL of Developer Solution (Trypsin + 2 mM Nicotinamide to stop SIRT2 activity).

    • Incubate for 15 minutes at RT.

  • Readout:

    • Measure Fluorescence: Ex 360 nm / Em 460 nm.

Data Analysis
  • Subtract "No Enzyme" blank values from all data points.

  • Normalize data to "DMSO Control" (100% Activity).

  • Fit data to the Four-Parameter Logistic (4PL) equation:

    
    
    
  • Validation Criteria: Z-factor must be > 0.5.

Protocol B: Kinetic Mechanism (Lineweaver-Burk)

To determine if NAP-3FB is competitive with NAD⁺ or the peptide, perform the assay with varying concentrations of NAD⁺.

Workflow
  • Matrix Design:

    • Factor A (Inhibitor): NAP-3FB at 0,

      
      , and 
      
      
      
      .
    • Factor B (Substrate): NAD⁺ at 0, 50, 100, 200, 500, 1000 µM.

    • Keep Peptide concentration constant (saturation level, e.g., 100 µM).

  • Execution: Follow Protocol A steps, measuring initial velocity (

    
    ) over the first 10 minutes (kinetic mode).
    
  • Plotting:

    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).
  • Interpretation:

    • Competitive: Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases).
    • Non-Competitive: Lines intersect at the X-axis (

      
       unchanged, 
      
      
      
      decreases).
    • Mixed: Lines intersect in the second quadrant.

Protocol C: Cellular Thermal Shift Assay (CETSA)

Validates that NAP-3FB enters the cell and physically binds SIRT2 in a complex biological environment.

Materials
  • Cells: HEK293T or SH-SY5Y.

  • Reagents: Protease Inhibitor Cocktail, Lysis Buffer (RIPA).

  • Detection: Western Blot (Anti-SIRT2 antibody).

Step-by-Step Protocol
  • Treatment:

    • Treat 10 million cells with 10 µM NAP-3FB or DMSO (Control) for 1 hour at 37°C.

  • Harvest & Resuspend:

    • Wash cells with PBS, harvest, and resuspend in PBS containing protease inhibitors.

    • Aliquot into 8 PCR tubes (50 µL each).

  • Thermal Challenge:

    • Heat individual tubes for 3 minutes at a gradient: 40, 43, 46, 49, 52, 55, 58, 61°C.

    • Immediately cool at RT for 3 minutes.

  • Lysis:

    • Add freeze-thaw lysis buffer or perform 3 cycles of liquid nitrogen freeze-thaw.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Analysis:

    • Collect the supernatant (soluble fraction).

    • Run SDS-PAGE and Western Blot for SIRT2.

  • Result Interpretation:

    • If NAP-3FB binds SIRT2, the melting curve (intensity vs. temperature) will shift to the right (stabilization) compared to DMSO control.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Fluorescence Compound autofluorescenceRun a "Compound Only" control (no enzyme/substrate) and subtract.
Precipitation in Assay Low solubility in aqueous bufferReduce final DMSO to <1% or add 0.01% Triton X-100 to the buffer.
Low Enzyme Activity Freeze-thaw damageAliquot SIRT2 enzyme; do not refreeze. Ensure NAD⁺ is fresh (degrades easily).
Inconsistent IC₅₀ Incubation time driftAutomate dispensing; ensure strict adherence to the 45-min reaction time.

References

  • Sirtuin Inhibition Methodologies

    • Title: "Fluorometric assays for measuring sirtuin activity."
    • Source:Methods in Molecular Biology, 2013.
    • URL:[Link]

  • Benzamide Scaffold in SIRT Inhibition

    • Title: "Structure-activity relationship of N-arylbenzamides as SIRT2 inhibitors."
    • Source:Journal of Medicinal Chemistry, 2015. (General reference for scaffold class).
    • URL:[Link]

  • CETSA Protocol

    • Title: "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay."
    • Source:Science, 2013.
    • URL:[Link]

  • NAD+ Conservation

    • Title: "Assaying Sirtuins: The specific requirements for NAD+ quantific
    • Source:Biochemistry, 2010.
    • URL:[Link]

Application Note: N-(4-acetylphenyl)-3-fluorobenzamide in Scaffold-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-acetylphenyl)-3-fluorobenzamide (CAS: 312703-73-4) represents a "privileged scaffold" in modern medicinal chemistry. It serves a dual role: as a bioactive probe for exploring the fluorine effect on amide binding kinetics, and as a critical synthetic intermediate for generating libraries of chalcones, thiazoles, and hydrazones.

This guide details the protocols for synthesizing, characterizing, and utilizing this compound in Lead Generation campaigns. We focus on its application as a precursor for EGFR and SIRT2 inhibitors , as well as its utility in Structure-Activity Relationship (SAR) studies where the 3-fluoro substituent modulates metabolic stability and lipophilicity.

Chemical Identity & Properties

PropertyData
IUPAC Name N-(4-acetylphenyl)-3-fluorobenzamide
CAS Number 312703-73-4
Molecular Formula C₁₅H₁₂FNO₂
Molecular Weight 257.26 g/mol
Solubility Soluble in DMSO (>20 mg/mL), DMF; Insoluble in water
Key Motifs 3-Fluoro group: Metabolic blocker, electronic modulator.Acetyl group: Electrophilic handle for derivatization.Amide Linker: H-bond donor/acceptor site.[1][2]

Application 1: Synthesis & Purification Protocol

Objective: To synthesize high-purity N-(4-acetylphenyl)-3-fluorobenzamide for biological screening, ensuring removal of cytotoxic aniline precursors.

Mechanism

The synthesis utilizes a nucleophilic acyl substitution (Schotten-Baumann conditions) between 4-aminoacetophenone and 3-fluorobenzoyl chloride. The 3-fluoro substituent deactivates the benzoyl ring slightly, requiring controlled base catalysis.

Reagents
  • Reactant A: 4-Aminoacetophenone (1.0 eq)

  • Reactant B: 3-Fluorobenzoyl chloride (1.1 eq)

  • Base: Triethylamine (TEA) or Pyridine (1.2 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol
  • Preparation: Dissolve 4-aminoacetophenone (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

  • Activation: Cool the solution to 0°C in an ice bath. Add TEA (12 mmol) dropwise.

  • Coupling: Add 3-fluorobenzoyl chloride (11 mmol) dropwise over 15 minutes. Critical: Exothermic reaction; maintain temp < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 7:3).

  • Quenching: Quench with saturated NaHCO₃ solution (20 mL).

  • Extraction: Separate the organic layer and wash successively with:

    • 1M HCl (to remove unreacted amine/pyridine)

    • Brine (saturated NaCl)

    • Water

  • Drying: Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Recrystallization: Purify the crude solid using Ethanol/Water (9:1). This step is essential to remove trace 3-fluorobenzoic acid.

Yield Expectation: 85–92% as a white/off-white crystalline solid.

Application 2: Downstream Library Generation (Lead Optimization)

Context: The acetyl group on the phenyl ring allows this molecule to act as a "parent" for high-potency libraries.

Workflow Visualization

The following diagram illustrates how N-(4-acetylphenyl)-3-fluorobenzamide is transformed into active drug candidates targeting kinases (EGFR) or deacetylases (SIRT2).

G Scaffold N-(4-acetylphenyl)-3-fluorobenzamide (Parent Scaffold) Rxn1 Claisen-Schmidt Condensation Scaffold->Rxn1 + Aryl Aldehyde Rxn2 Hantzsch Thiazole Synthesis Scaffold->Rxn2 + Thiourea/Iodine Chalcone Chalcone Derivatives (Michael Acceptors) Rxn1->Chalcone Thiazole Thiazole Hybrids (Specific Kinase Inhibitors) Rxn2->Thiazole Target1 Target: Tubulin / Antimicrobial Chalcone->Target1 Target2 Target: EGFR / SIRT2 (Anticancer) Thiazole->Target2

Figure 1: Diversification pathways transforming the core scaffold into bioactive agents.

Protocol: Conversion to Thiazole Derivatives (EGFR/SIRT2 Targeting)

Reference mechanism based on benzamide-thiazole hybrids [1, 2].

  • Bromination: Treat N-(4-acetylphenyl)-3-fluorobenzamide with Bromine or NBS in acetic acid to generate the α-bromoacetyl intermediate .

  • Cyclization: React the α-bromo intermediate with a substituted thioamide (e.g., phenylthioamide) in ethanol at reflux for 4 hours.

  • Result: Formation of a Thiazole-linked Benzamide . The 3-fluoro group remains to enhance lipophilicity and metabolic stability, while the thiazole ring engages the ATP-binding pocket of kinases like EGFR.

Application 3: Biological Evaluation (In Vitro)

Objective: To evaluate the potency of the scaffold and its derivatives against EGFR (Epidermal Growth Factor Receptor).

Rationale

Benzamide derivatives often bind to the "hinge region" of kinases. The 3-fluoro substituent is critical here; it can form weak hydrogen bonds or orthogonal multipolar interactions with protein backbone carbonyls, often improving potency compared to the non-fluorinated analog [3].

Assay Protocol: EGFR Kinase Inhibition (FRET-based)

Materials:

  • Recombinant EGFR kinase domain.

  • FRET Peptide Substrate (e.g., PolyGT-labeled).

  • ATP (at K_m concentration).

  • Test Compound: N-(4-acetylphenyl)-3-fluorobenzamide (dissolved in 100% DMSO).

Procedure:

  • Preparation: Dilute the test compound in Assay Buffer (20 mM HEPES, 10 mM MgCl₂, 0.01% Triton X-100) to 4x final concentration. Ensure final DMSO < 1%.

  • Incubation: Mix 2.5 µL of compound with 5 µL of EGFR enzyme. Incubate for 15 minutes at RT to allow equilibrium binding.

  • Initiation: Add 2.5 µL of ATP/Peptide substrate mix.

  • Reaction: Incubate for 60 minutes at RT.

  • Detection: Add Stop Solution (EDTA) and measure fluorescence ratio (Ex/Em according to kit, typically 340/665 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Data Interpretation:

  • High IC₅₀ (>10 µM): The scaffold itself is inactive (expected). It serves as a negative control.

  • Low IC₅₀ (<1 µM): Indicates the scaffold has intrinsic activity.

  • Note: In most studies, the thiazole derivative (from Application 2) will show nanomolar activity, while the parent amide (this compound) shows micromolar activity. This validates the necessity of the downstream derivatization.

Structure-Activity Relationship (SAR) Insights

The 3-fluoro substitution is not arbitrary. In drug design, it serves specific roles compared to the 2-fluoro or 4-fluoro isomers:

Feature3-Fluoro (Meta) EffectImpact on Drugability
Metabolic Stability Blocks P450 oxidation at the meta-position.Increases half-life (

) of the scaffold.
Electronic Effect Inductive electron withdrawal (

).
Increases acidity of the amide NH, potentially strengthening H-bonds with target residues.
Conformation Less steric clash than 2-fluoro (ortho).Maintains planarity of the benzamide system, crucial for intercalation or narrow pocket binding.

References

  • Grybaitė, B. et al. (2025).[2][3] "Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR." National Institutes of Health (PMC).

  • Zhang, Y. et al. (2014). "Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Zhu, X. et al. (2023).[3] "Discovery of (S)-N-(2-Amino-4-fluorophenyl)... as Potent Class I Selective HDAC Inhibitor."[3] Journal of Medicinal Chemistry.

  • National Analytical Corporation. (n.d.). "N-(4-acetylphenyl)-3-fluorobenzamide Product Specifications." TradeIndia.

Sources

Application Note: N-(4-acetylphenyl)-3-fluorobenzamide Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the handling, solubilization, and experimental treatment of mammalian cell cultures with N-(4-acetylphenyl)-3-fluorobenzamide (CAS: 312703-73-4).

While specific high-impact literature characterizing this exact congener is limited in public databases, it belongs to the benzanilide class of pharmacophores. Structural analogs in this class are frequently investigated as modulators of nuclear receptors (e.g., RORγ) , deacetylases (SIRT1) , and ion channels (TRP, KCNQ) . This guide is designed as a de novo characterization protocol for researchers evaluating this compound's biological activity.

Chemical Identity & Physicochemical Properties[1][2][3]

Understanding the physicochemical nature of N-(4-acetylphenyl)-3-fluorobenzamide is critical for preventing precipitation in culture media and ensuring accurate dosing.

PropertyDetail
Chemical Name N-(4-acetylphenyl)-3-fluorobenzamide
CAS Number 312703-73-4
Molecular Formula C₁₅H₁₂FNO₂
Molecular Weight 257.26 g/mol
Predicted LogP ~2.5 - 3.0 (Lipophilic)
Solubility Low in water; High in DMSO (>50 mM)
Structural Class Benzanilide / N-phenylbenzamide
Mechanistic Context

The benzanilide core is a privileged scaffold in medicinal chemistry. The 4-acetyl group on the aniline ring acts as a hydrogen bond acceptor and metabolic handle, often mimicking the acetophenone moiety found in various kinase inhibitors and histone deacetylase (HDAC) modulators. The 3-fluoro substitution on the benzoyl ring increases metabolic stability (blocking P450 oxidation at the meta-position) and enhances lipophilicity, improving membrane permeability compared to the unsubstituted parent compound.

Reconstitution & Stock Preparation

Critical Warning: This compound is hydrophobic. Direct addition of powder to cell culture media will result in micro-precipitation, leading to erratic data and false negatives.

Protocol: 50 mM Stock Solution Preparation
  • Calculate Mass: For 10 mg of compound:

    
    
    
    
    
  • Solvent: Use sterile, cell-culture grade DMSO (Dimethyl Sulfoxide), ≥99.9%.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass or high-quality polypropylene tubes (20-50 µL aliquots) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Experimental Design: Dose-Response Strategy

To determine the biological window of efficacy vs. toxicity, a logarithmic dose-escalation study is required.

  • Vehicle Control: DMSO matched to the highest concentration used (Must be < 0.5% v/v).

  • Positive Control: Depends on the hypothesized pathway (e.g., Staurosporine for apoptosis, Leflunomide for DHODH inhibition).

  • Dose Range: 0.1 µM, 1.0 µM, 10 µM, 50 µM, 100 µM.

Workflow Visualization

ExperimentalWorkflow Stock 50 mM Stock (100% DMSO) Intermed 100x Intermediate (Media/PBS + DMSO) Stock->Intermed 1:10 Dilution (Prevents Shock) Final 1x Working Solution (Culture Media) Intermed->Final 1:100 Dilution (Final DMSO < 0.5%) Cells Cell Monolayer (80% Confluency) Final->Cells Treat 24-72h Assay Readout (Viability/Western) Cells->Assay Lysis/Imaging

Figure 1: Serial dilution strategy to prevent compound precipitation and osmotic shock to cells.

Detailed Treatment Protocol

Phase A: Cell Seeding
  • Adherent Cells (e.g., HeLa, HEK293, A549):

    • Seed cells 24 hours prior to treatment.

    • Density:

      
       to 
      
      
      
      cells/well (96-well plate) or
      
      
      cells/well (6-well plate).
    • Target Confluency at treatment: 70-80% . (Over-confluent cells may exhibit altered metabolic responses).

Phase B: Compound Dilution (The "2-Step" Method)

Directly pipetting 1 µL of DMSO stock into 1 mL of media often causes local precipitation. Use this intermediate step:

  • Prepare 100x Concentrates:

    • Label sterile 1.5 mL tubes for each dose.

    • Dilute the 50 mM stock into sterile PBS or serum-free media to create a 100x solution.

    • Example for 10 µM final: Prepare a 1 mM intermediate (2 µL of 50 mM Stock + 98 µL Media).

  • Final Dilution:

    • Add the 100x intermediate to the full volume of culture media (1:100 dilution).

    • Result: The final DMSO concentration is constant at 1% (or lower if optimized), ensuring vehicle effects are uniform across all doses.

Phase C: Incubation
  • Aspirate old media from cells.

  • Gently add pre-warmed (

    
    C) media containing the compound.
    
  • Incubate for defined timepoints:

    • Signaling (Phosphorylation): 15 min – 2 hours.

    • Gene Expression (mRNA): 6 – 24 hours.

    • Phenotype/Viability: 24 – 72 hours.

Analytical Assays

A. Cytotoxicity Screening (MTT/CCK-8)

Since N-(4-acetylphenyl)-3-fluorobenzamide is an investigational compound, ruling out non-specific toxicity is the first step.

  • Treat cells for 48 hours.

  • Add CCK-8 reagent (10 µL per 100 µL media).

  • Incubate 1-4 hours at 37°C.

  • Measure Absorbance at 450 nm.

  • Calculation:

    
    
    
B. Target Engagement (Western Blot)

To investigate potential mechanisms (e.g., NF-κB inhibition or Stress Kinase activation):

  • Lyse cells in RIPA buffer supplemented with Protease/Phosphatase inhibitors.

  • Normalize protein (BCA Assay) to 20 µ g/lane .

  • Probe for broad stress markers if target is unknown:

    • p-H2AX (DNA Damage)

    • Cleaved Caspase-3 (Apoptosis)

    • LC3B-II (Autophagy)

Scientific Rationale & Troubleshooting

Solubility Issues
  • Symptom: "Crystals" observed under microscope after adding media.

  • Cause: Compound crashed out due to hydrophobicity.

  • Solution: Reduce final concentration below 50 µM. Ensure the "2-Step" dilution method is used. Warm media to 37°C before adding the compound.

Serum Binding

Benzanilides can bind to Albumin (BSA/FBS) in media, reducing free drug concentration.

  • Optimization: If efficacy is lower than expected, try reducing FBS from 10% to 1% during the treatment window (if cells tolerate), or calculate the free fraction using equilibrium dialysis if precise kinetics are required.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12828352 (N-(4-acetylphenyl)-3-fluorobenzamide). PubChem. Link

  • OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment. Link

A Comprehensive Guide to the NMR Spectroscopic Analysis of N-(4-acetylphenyl)-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Scientists

Abstract: This technical guide provides a detailed framework for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of N-(4-acetylphenyl)-3-fluorobenzamide, a compound of interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings of its spectral features, offering field-proven protocols for sample preparation, data acquisition, and processing for both ¹H and ¹³C NMR spectroscopy. By explaining the causality behind experimental choices, this note serves as a practical resource for researchers, enabling robust structural verification and purity assessment. The guide culminates in a detailed analysis of the expected spectral data, supported by assignments and coupling constant interpretation, establishing a self-validating system for compound characterization.

Introduction and Theoretical Framework

N-(4-acetylphenyl)-3-fluorobenzamide is a multi-functional molecule featuring two distinct aromatic systems linked by an amide bond. Its structural elucidation is critical for confirming synthetic success and for understanding its chemical properties. NMR spectroscopy is the most powerful tool for this purpose, providing unambiguous information about the molecular framework in solution.

The molecule's structure presents several key features that manifest distinctively in its NMR spectra:

  • The 3-Fluorobenzoyl Moiety: The electron-withdrawing fluorine atom significantly influences the chemical shifts of adjacent protons and carbons. More importantly, the spin-active ¹⁹F nucleus (I = 1/2, 100% natural abundance) couples with neighboring ¹H and ¹³C nuclei, leading to characteristic splitting patterns that are invaluable for assignment.

  • The 4-Acetylphenyl Moiety: This para-substituted ring is expected to produce a classic AA'BB' system in the ¹H NMR spectrum, a symmetrical pattern indicative of its substitution. The acetyl group provides two sharp singlets: one for the methyl protons in the ¹H spectrum and two for the methyl and carbonyl carbons in the ¹³C spectrum.

  • The Amide Linkage (-CO-NH-): The amide proton's chemical shift is highly sensitive to the solvent, concentration, and temperature due to its hydrogen-bonding capabilities.[1][2] Its observation can confirm the presence of the amide bond.

Below is the chemical structure of N-(4-acetylphenyl)-3-fluorobenzamide with atom numbering used for spectral assignments throughout this guide.

Chemical structure of N-(4-acetylphenyl)-3-fluorobenzamide with atom numbering for NMR assignment

Figure 1: Structure and atom numbering scheme for N-(4-acetylphenyl)-3-fluorobenzamide.

Experimental Protocols: From Sample to Spectrometer

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Protocol for Sample Preparation

The choice of solvent is the most critical decision in sample preparation. While Chloroform-d (CDCl₃) is a common choice, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often superior for amides. The amide N-H proton exchanges more slowly in DMSO-d₆ and engages in strong hydrogen bonding, resulting in a sharper, more easily identifiable resonance at a downfield chemical shift.[3]

Step-by-Step Protocol:

  • Weighing: Accurately weigh 10-15 mg of N-(4-acetylphenyl)-3-fluorobenzamide for ¹H NMR (a higher concentration of 25-50 mg is recommended for ¹³C NMR) and transfer it to a clean, dry vial.[4]

  • Dissolution: Add approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D).

  • Homogenization: Gently vortex the vial until the sample is completely dissolved. Visually inspect for any suspended particles.

  • Filtration (Critical Step): To avoid magnetic field distortions that cause line broadening, filter the solution directly into a high-quality 5 mm NMR tube. This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[4]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a permanent marker.[4]

Protocol for ¹H NMR Data Acquisition (400 MHz Spectrometer)

This protocol is designed for routine structural confirmation.

ParameterRecommended ValueRationale & Expert Insight
Pulse Programzg30A standard 30° pulse experiment; provides a good compromise between signal intensity and allowing for a shorter relaxation delay.
SolventDMSO-d₆As discussed, preserves the amide N-H signal and provides a convenient reference peak (δ ≈ 2.50 ppm).
Spectral Width (SW)16 ppm (approx. 6400 Hz)Encompasses the full range of expected proton signals, from the upfield acetyl group to potentially downfield amide protons.
Number of Scans (NS)8 to 16Sufficient for achieving an excellent signal-to-noise (S/N) ratio with the recommended sample concentration.
Relaxation Delay (D1)2.0 sA delay of 1-2 seconds is generally adequate for qualitative ¹H NMR, allowing protons to relax sufficiently between pulses.
Acquisition Time (AQ)~2.5 sDetermined by the spectral width and number of data points; a longer AQ provides better resolution.
Temperature298 K (25 °C)Standard ambient temperature for routine analysis.
Protocol for ¹³C{¹H} NMR Data Acquisition (101 MHz Spectrometer)

This protocol utilizes broadband proton decoupling to simplify the spectrum to singlets, except where C-F coupling is present.

ParameterRecommended ValueRationale & Expert Insight
Pulse Programzgpg30Standard power-gated proton decoupling sequence for ¹³C observation.
Spectral Width (SW)240 ppm (approx. 24,200 Hz)Covers the entire range of organic carbons, from aliphatic to carbonyl carbons.
Number of Scans (NS)512 to 1024A higher number of scans is essential to compensate for the low natural abundance (1.1%) of the ¹³C isotope.
Relaxation Delay (D1)2.0 sA standard delay. For quantitative analysis, a longer delay (5x T₁) would be necessary, but 2s is sufficient for structural ID.
Acquisition Time (AQ)~1.3 sA balance between resolution and experiment time.
DecouplingBroadband ¹H DecouplingRemoves ¹H-¹³C coupling, simplifying the spectrum. C-F couplings will remain, which is a key diagnostic feature.[5]
Temperature298 K (25 °C)Standard ambient temperature.

Data Processing and Analysis Workflow

Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate an interpretable frequency-domain spectrum.[6][7] The standard workflow is crucial for obtaining a high-quality, reliable spectrum.

G cluster_workflow NMR Data Processing Workflow FID 1. Raw FID Acquisition Apodization 2. Apodization (Exponential Multiplication) FID->Apodization Improves S/N FT 3. Fourier Transform (FT) Apodization->FT Time to Frequency Domain Phase 4. Phase Correction (Zero- and First-Order) FT->Phase Aligns Peak Phases Baseline 5. Baseline Correction Phase->Baseline Corrects Distortions Reference 6. Chemical Shift Referencing Baseline->Reference Calibrates δ Axis Integrate 7. Integration & Peak Picking Reference->Integrate Quantify & Identify Analysis 8. Final Spectrum Analysis Integrate->Analysis Structural Elucidation

Caption: A standard workflow for processing raw NMR FID data.

Processing Steps Explained:

  • Apodization (Window Function): The FID is multiplied by an exponential function. This enhances the signal-to-noise ratio at the expense of a slight loss in resolution.

  • Fourier Transform (FT): This mathematical operation converts the time-domain signal (FID) into a frequency-domain spectrum.[7]

  • Phase Correction: The FT process can result in peaks with phase distortions. Manual or automatic phase correction is applied to ensure all peaks are in a pure absorption mode (positive and upright).[8]

  • Baseline Correction: The spectrum's baseline is corrected to be flat and at zero intensity, which is crucial for accurate integration.

  • Referencing: The chemical shift (δ) axis is calibrated. In DMSO-d₆, the residual solvent peak at δ ≈ 2.50 ppm is used as a secondary reference.

  • Integration and Peak Picking: For ¹H spectra, the area under each peak is integrated to determine the relative number of protons. For all spectra, the exact chemical shift of each peak is determined.

Spectral Interpretation and Data Presentation

The processed spectrum provides a molecular fingerprint. The following is a detailed interpretation of the expected ¹H and ¹³C NMR data for N-(4-acetylphenyl)-3-fluorobenzamide in DMSO-d₆.

Analysis of the ¹H NMR Spectrum
  • Amide Proton (H-N): A singlet is expected around δ 10.5-10.8 ppm. Its broadness can vary, but it should integrate to one proton.

  • 4-Acetylphenyl Protons (H-10, H-11): These four protons will appear as two distinct doublets, characteristic of a para-substituted AA'BB' system. The protons ortho to the acetyl group (H-10) will be more deshielded (δ ≈ 8.0 ppm) than the protons ortho to the amide nitrogen (H-11, δ ≈ 7.8 ppm). Both will exhibit a typical ortho coupling constant (³JHH) of ≈ 8-9 Hz.[9]

  • 3-Fluorobenzoyl Protons (H-2, H-4, H-5, H-6): This system is more complex due to coupling with both adjacent protons and the fluorine atom.

    • H-2: This proton is ortho to both the fluorine and the carbonyl group. It will be significantly deshielded and appear as a doublet of triplets (dt) or a complex multiplet around δ 7.9-8.0 ppm, with a short-range H-F coupling.

    • H-4: This proton is meta to the fluorine and ortho to the carbonyl. It will likely be a doublet of doublets (dd) around δ 7.8-7.9 ppm.

    • H-6: This proton is para to the fluorine and will be a triplet of doublets (td) or multiplet around δ 7.7 ppm.

    • H-5: This proton is meta to the carbonyl and ortho to the fluorine, appearing as a complex multiplet, likely a triplet of doublets (td), around δ 7.5-7.6 ppm.

  • Acetyl Protons (H-13): A sharp singlet integrating to three protons is expected in the aliphatic region, around δ 2.5-2.6 ppm.

Analysis of the ¹³C{¹H} NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is simplified, but C-F couplings provide definitive assignment markers.[10]

  • Carbonyl Carbons (C-7, C-12): The amide carbonyl (C-7) is expected around δ 165 ppm, while the ketone carbonyl (C-12) will be further downfield, around δ 197 ppm.

  • Fluorine-Bearing Carbon (C-3): This carbon will appear as a large doublet due to the one-bond C-F coupling (¹JCF ≈ 240-250 Hz).[5] Its chemical shift will be around δ 162 ppm.

  • Other Aromatic Carbons: The remaining aromatic carbons will appear between δ 115-145 ppm. Carbons ortho and meta to the fluorine will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively, which are invaluable for confirming their positions.[11] For example, C-2 and C-4 will appear as doublets with ²JCF ≈ 20-25 Hz.

  • Acetyl Carbon (C-13): The methyl carbon will be a singlet in the upfield region, around δ 27 ppm.

Summary of Expected NMR Data

The following table summarizes the anticipated chemical shifts and coupling constants.

Assignment ¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
δ (ppm) , Multiplicity, J (Hz)δ (ppm) , Multiplicity, JCF (Hz)
1 ~136.0, d, J ≈ 7 Hz
2 ~7.95, m~124.5, d, J ≈ 3 Hz
3 ~162.0, d, J ≈ 245 Hz
4 ~7.85, m~119.5, d, J ≈ 21 Hz
5 ~7.55, m~131.0, d, J ≈ 8 Hz
6 ~7.70, m~115.0, d, J ≈ 23 Hz
7 (C=O) ~165.0, s
N-H ~10.6, s
8 ~143.5, s
9 ~132.0, s
10 ~8.00, d, J ≈ 8.8 Hz~130.0, s
11 ~7.80, d, J ≈ 8.8 Hz~119.0, s
12 (C=O) ~197.0, s
13 (CH₃) ~2.55, s~27.0, s

Conclusion

This application note provides a comprehensive and scientifically grounded methodology for the NMR analysis of N-(4-acetylphenyl)-3-fluorobenzamide. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-fidelity ¹H and ¹³C NMR spectra. The provided spectral interpretation guide, which emphasizes the unique features arising from the fluorine substituent and the two distinct aromatic rings, serves as a reliable roadmap for accurate structural elucidation. This self-validating approach ensures trustworthiness in the characterization of this and structurally related compounds, supporting advancements in drug development and chemical research.

References

  • Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. PubMed Central. Available at: [Link]

  • Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. Available at: [Link]

  • Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • NMR Data Processing. Encyclopedia of Magnetic Resonance. Available at: [Link]

  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. Available at: [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Available at: [Link]

  • 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. PubMed. Available at: [Link]

  • NMR Data Processing and Analysis. MATLAB Central File Exchange. Available at: [Link]

  • Sample Preparation. The Basics of NMR by J.P. Hornak. Available at: [Link]

  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. Available at: [Link]

  • Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. Available at: [Link]

  • NMR Sample Preparation. Western University. Available at: [Link]

  • 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. St. Olaf College. Available at: [Link]

  • NMR data handling and (pre-)processing. The MetaRbolomics book. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Processes. Available at: [Link]

  • NMR Sample Preparation. Iowa State University. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide and N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide. National Institutes of Health. Available at: [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. Available at: [Link]

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. Available at: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Institutes of Health. Available at: [Link]

  • Spectroscopy Tutorial: Amines. University of Calgary. Available at: [Link]

  • Basics on Arrayed-NMR and Data Analysis. Mestrelab Resources. Available at: [Link]

Sources

Troubleshooting & Optimization

Part 1: Compound Architecture & Physicochemical Profile

[1]

Compound Identity:

  • Systematic Name:

    
    -(4-acetylphenyl)-3-fluorobenzamide[1][2][3][4]
    
  • CAS Number: 312703-73-4[1][2][3]

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 257.26 g/mol [3]

  • Core Scaffold: Benzanilide (N-phenylbenzamide)[3][5]

Structural Logic & Stability Implications: This molecule consists of a 3-fluorobenzoyl moiety linked via an amide bond to a 4-aminoacetophenone derivative.[3]

  • Amide Bond: The central linkage.[3] Its stability is modulated by the electron-withdrawing nature of both the 3-fluoro group (on the carbonyl side) and the 4-acetyl group (on the nitrogen side). This "push-pull" electronic environment generally increases the electrophilicity of the carbonyl carbon, making it slightly more susceptible to alkaline hydrolysis than unsubstituted benzanilide, though it remains robust under physiological conditions.

  • 4-Acetyl Group: A ketone functionality.[3] It is chemically stable in aqueous buffers but susceptible to reduction (e.g., by borohydrides) or condensation (e.g., with hydrazines).[3]

  • 3-Fluoro Group: A stable metabolic blocker that prevents oxidative metabolism at the meta-position.[3]

Part 2: Solubility & Stock Preparation

Critical Solubility Data:

SolventSolubility Limit (Approx.)Stability RatingUsage Recommendation
DMSO > 50 mMHighPreferred. Store stocks at -20°C.
Ethanol ~ 10-20 mMModerateGood for cellular assays; avoid long-term storage (evaporation risk).[3]
Water < 10

M (Insoluble)
N/ADo NOT attempt aqueous stocks.[3]
PBS (pH 7.4) < 50

M
HighUse only as a final dilution solvent (< 1% DMSO).[3]

Protocol: Preparation of a 10 mM Master Stock

  • Weigh 2.57 mg of solid compound.

  • Add 1.00 mL of anhydrous DMSO (spectroscopic grade).

  • Vortex vigorously for 30 seconds.

  • Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Aliquot into amber glass vials (to prevent UV exposure) and store at -20°C.

Part 3: Stability Troubleshooting & FAQs

Q1: "I observed a white precipitate immediately upon adding my DMSO stock to the cell culture media. What happened?"

Diagnosis: "Crash-out" precipitation. Mechanism: The compound is highly lipophilic (

3Solution:
  • Step-wise Dilution: Create an intermediate dilution in media (e.g., 10x final concentration) before adding to the bulk culture.

  • Sonicate the Media: Pre-warm the media to 37°C and vortex immediately upon addition.

  • Limit DMSO: Keep final DMSO concentration < 0.5% v/v.

Q2: "My HPLC trace shows two new peaks after leaving the solution at pH 10 overnight. Is this hydrolysis?"

Diagnosis: Likely Alkaline Hydrolysis.[3] Mechanism: Under basic conditions (pH > 9), hydroxide ions attack the amide carbonyl. The electron-withdrawing 4-acetyl group on the aniline ring stabilizes the leaving group (4-aminoacetophenone anion), accelerating this cleavage compared to standard benzamides [1].[3] Degradation Products:

  • 3-Fluorobenzoic acid (Acidic fragment)[3]

  • 4-Aminoacetophenone (Basic/Aniline fragment)[3]

Q3: "Can I autoclave this compound in buffer?"

Answer: No. Reasoning: While benzanilides are thermally stable, the combination of high pressure (15 psi), high temperature (121°C), and water promotes hydrolysis. Alternative: Sterile filter the DMSO stock using a 0.2

Q4: "Is the compound light-sensitive?"

Answer: Yes, moderately. Mechanism: Benzanilides can undergo a Photo-Fries Rearrangement upon UV exposure, leading to the migration of the acyl group to the ortho-position of the aniline ring [2]. Prevention: Always handle in amber vials and avoid direct sunlight or intense fluorescent light during long incubations.[3]

Part 4: Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathway (Hydrolysis) and the potential photochemical artifact (Photo-Fries).[3]

GCompoundN-(4-acetylphenyl)-3-fluorobenzamide(Intact Molecule)Hydrolysis_PathAlkaline/Acidic Hydrolysis(pH > 9 or pH < 2 + Heat)Compound->Hydrolysis_PathPhoto_PathUV Light Exposure(Photo-Fries Rearrangement)Compound->Photo_PathAcid_Product3-Fluorobenzoic Acid(Fragment A)Hydrolysis_Path->Acid_ProductC-N Bond CleavageAmine_Product4-Aminoacetophenone(Fragment B)Hydrolysis_Path->Amine_ProductRearrangedOrtho-Amino Ketone Isomer(Photodegradant)Photo_Path->RearrangedIntramolecular Migration

Caption: Primary degradation pathways. Hydrolysis yields cleavage products, while UV exposure can induce structural isomerization.

Part 5: Validation Protocol (HPLC Stability Assay)

To empirically verify the stability of your specific batch, run this standard operating procedure (SOP).

Objective: Quantify % recovery after 24h incubation.

Materials:

  • HPLC System (C18 Column).[3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

Procedure:

  • Preparation: Prepare a 100

    
    M solution of the compound in (A) PBS pH 7.4 and (B) PBS pH 2.0 (simulated gastric fluid) containing 10% DMSO to ensure solubility.
    
  • Time Zero (T0): Inject immediately upon preparation. Record Area Under Curve (AUC).[3]

  • Incubation: Incubate samples at 37°C for 24 hours.

  • Time 24 (T24): Inject incubated samples.

  • Calculation:

    
    [3]
    

Acceptance Criteria:

  • > 95%: Stable (Suitable for standard assays).[3]

  • 90-95%: Borderline (Use fresh preparations only).[3]

  • < 90%: Unstable (Check pH, temperature, or light exposure).

References

  • Mechanism of Amide Hydrolysis: Brown, R. S., et al. "Benzamide hydrolysis in strong acids — The last word."[6] Canadian Journal of Chemistry, 2004.[3] Link Context: Establishes the kinetic stability of benzamides and the conditions required for cleavage.

  • Photochemistry of Benzanilides: Lucena, V., et al. "Photochemistry of para substituted benzanilides in solution: Preparative and mechanistic studies."[3][7] Photochemical & Photobiological Sciences, 2022.[3][7] Link Context: Details the Photo-Fries rearrangement risks for p-substituted benzanilides.

  • Chemical Identity & Properties: PubChem Compound Summary for CID 5411132, N-(4-acetylphenyl)benzamide (Analogous structure). National Center for Biotechnology Information (2025). Link Context: Provides structural data and physicochemical property baselines.

Technical Support Center: N-(4-acetylphenyl)-3-fluorobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-acetylphenyl)-3-fluorobenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important amide. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis, ensuring a successful and efficient outcome.

I. Synthesis Overview: The Schotten-Baumann Reaction

The synthesis of N-(4-acetylphenyl)-3-fluorobenzamide is commonly achieved through the acylation of 4-aminoacetophenone with 3-fluorobenzoyl chloride.[1] This reaction typically proceeds via the Schotten-Baumann reaction, a widely used method for forming amides from amines and acid chlorides.[2][3] The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct.[][5]

Caption: General workflow for N-(4-acetylphenyl)-3-fluorobenzamide synthesis.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Q: I've followed the standard procedure, but my reaction yield is very low, or I'm not getting any product at all. What could be the issue?

A: Low or no yield in an amide synthesis can stem from several factors, primarily related to the quality of your reagents and the reaction conditions. Here’s a systematic approach to troubleshooting this common problem:

1. Reagent Quality and Handling:

  • Moisture is the Enemy of Acyl Chlorides: 3-Fluorobenzoyl chloride is highly susceptible to hydrolysis.[6] Even trace amounts of water in your solvent or on your glassware can convert it to the unreactive 3-fluorobenzoic acid.

    • Solution: Always use freshly distilled or anhydrous solvents. Dry all glassware in an oven before use. Handle 3-fluorobenzoyl chloride under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Amine Reactivity: While 4-aminoacetophenone is generally a reactive amine, its quality can affect the outcome.

    • Solution: Ensure your 4-aminoacetophenone is pure. If it appears discolored, consider recrystallization.[7]

2. Reaction Conditions:

  • Inadequate Base: A base is crucial to neutralize the HCl generated during the reaction.[][5] If the HCl is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8]

    • Solution: Use at least a stoichiometric equivalent of a suitable base. Common choices include pyridine, triethylamine, or an aqueous solution of sodium hydroxide. For sterically hindered or less reactive amines, a stronger, non-nucleophilic base might be necessary.

  • Incorrect Temperature: The reaction of acyl chlorides with amines is typically exothermic.[]

    • Solution: Running the reaction at a controlled, low temperature (e.g., 0 °C to room temperature) can help prevent side reactions. However, for less reactive starting materials, gentle heating might be required.[9]

3. Competing Side Reactions:

  • Hydrolysis of Acyl Chloride: As mentioned, water is a significant concern. The resulting carboxylic acid will not react with the amine under these conditions.

  • Diacylation: In some cases, a second molecule of the acyl chloride can react with the newly formed amide.[10] This is more common with primary amines.

    • Solution: Use a slight excess of the amine relative to the acyl chloride to favor the formation of the desired mono-acylated product.

Caption: Troubleshooting logic for low product yield.

Problem 2: Product Purification Challenges

Q: I've obtained a crude product, but I'm struggling to purify it. What are the best methods for purifying N-(4-acetylphenyl)-3-fluorobenzamide?

A: Purification of aromatic amides can sometimes be challenging due to their physical properties. Here are some effective strategies:

1. Recrystallization:

  • This is often the most effective method for purifying solid organic compounds.[11] The key is to find a suitable solvent or solvent system.

    • Solvent Selection: Good recrystallization solvents will dissolve the compound when hot but not when cold. For aromatic amides, common solvents to try include ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water or ethyl acetate/hexane.[12]

    • Protocol:

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Dry the crystals thoroughly.

2. Column Chromatography:

  • If recrystallization is ineffective, column chromatography is a powerful alternative.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio will depend on the polarity of your product and impurities. Start with a less polar mixture and gradually increase the polarity.

    • Monitoring: Use Thin Layer Chromatography (TLC) to determine the appropriate eluent system and to track the separation during the column run.

3. Acid-Base Extraction:

  • This technique can be useful for removing acidic or basic impurities.

    • To Remove Acidic Impurities (e.g., 3-fluorobenzoic acid): Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous base solution (e.g., 5% sodium bicarbonate). The acidic impurity will be deprotonated and move into the aqueous layer.

    • To Remove Basic Impurities (e.g., unreacted 4-aminoacetophenone): Wash the organic solution with a dilute aqueous acid solution (e.g., 5% HCl). The basic impurity will be protonated and move into the aqueous layer.

    • Important: After any aqueous wash, be sure to wash the organic layer with brine (saturated NaCl solution) to remove dissolved water, and then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before removing the solvent.

Purification Method Best For Key Considerations
Recrystallization Removing small amounts of impurities from a solid product.Finding a suitable solvent is crucial.
Column Chromatography Separating compounds with different polarities.Can be time-consuming and requires solvent optimization.
Acid-Base Extraction Removing acidic or basic impurities.The product must be stable to acidic and basic conditions.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Schotten-Baumann reaction?

A1: The base plays a critical role in neutralizing the hydrogen chloride (HCl) that is formed as a byproduct of the reaction between the amine and the acyl chloride.[10] If left unneutralized, the HCl will react with the starting amine to form an ammonium salt, which is no longer nucleophilic and cannot react with the acyl chloride.[8] This would effectively stop the desired reaction from proceeding.

Q2: Can I use a different acylating agent instead of 3-fluorobenzoyl chloride?

A2: Yes, other acylating agents can be used, but they have different reactivities. For example, you could use 3-fluorobenzoic anhydride. Anhydrides are generally less reactive than acyl chlorides, so the reaction may require heating or a catalyst.[] Another option is to use 3-fluorobenzoic acid with a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents are commonly used in peptide synthesis and are effective for forming amide bonds under mild conditions.[]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of spectroscopic and physical methods should be used for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your product. You should see characteristic peaks for the aromatic protons, the acetyl group, and the amide N-H proton.[13][14]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. You should observe a strong absorption for the amide C=O stretch (typically around 1650 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹).[13]

  • Mass Spectrometry (MS): MS will provide the molecular weight of your compound, confirming its elemental composition.[15]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, safety is paramount in the laboratory.

  • 3-Fluorobenzoyl chloride is corrosive and lachrymatory. It reacts with water to produce HCl gas.[6] Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents like dichloromethane and tetrahydrofuran are volatile and flammable. Work in a well-ventilated area, away from ignition sources.

  • Bases like pyridine and triethylamine are flammable and have strong odors. Handle them in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.[16][17]

IV. Experimental Protocols

Protocol 1: Synthesis of N-(4-acetylphenyl)-3-fluorobenzamide
  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoacetophenone (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a suitable base (e.g., pyridine or triethylamine, 1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-fluorobenzoyl chloride (1.05 eq) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Upon completion, quench the reaction with water.

  • If using a water-immiscible solvent, transfer the mixture to a separatory funnel, wash sequentially with dilute HCl, water, dilute NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Recrystallization of the Product
  • Place the crude N-(4-acetylphenyl)-3-fluorobenzamide in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., ethanol).

  • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

V. References

  • ResearchGate. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Available at: [Link]

  • Unknown. (2024). Synthesis and activity of substituted N-[4-(3-phenyl-acryloyl)]-benzamide. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Science. (n.d.). Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • ResearchGate. (2018). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. Available at: [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Available at: [Link]

  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available at: [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Available at: [Link]

  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes. Available at:

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Available at: [Link]

  • PubMed Central. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Available at: [Link]

  • ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). Available at: [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]

  • Unknown. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Available at: [Link]

  • Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. Available at:

  • PubMed. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Available at: [Link]

  • Automated Topology Builder. (n.d.). N-(4-Acetylphenyl)-4-aminobenzenesulfonamide. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]

  • Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride. Available at:

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Available at: [Link]

  • Wikidot. (2017). Schotten-Baumann Reaction - Lokey Lab Protocols. Available at: [Link]

  • Unknown. (n.d.). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • Unknown. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Available at: [Link]

  • Loba Chemie. (2016). 4-AMINOACETOPHENONE FOR SYNTHESIS MSDS. Available at: [Link]

  • American Chemical Society. (2008). Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. Available at: [Link]

  • Google Patents. (n.d.). CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine. Available at:

  • Chem-Impex. (n.d.). 3-Fluorobenzoyl chloride. Available at: [Link]

  • Quora. (2020). What is the Schottan-Baumann reaction?. Available at: [Link]

Sources

Optimizing N-(4-acetylphenyl)-3-fluorobenzamide reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Optimization of N-(4-acetylphenyl)-3-fluorobenzamide

Executive Summary

This guide addresses the synthesis of N-(4-acetylphenyl)-3-fluorobenzamide . This specific reaction presents a classic "electronic mismatch" challenge:

  • The Nucleophile (Amine): 4-aminoacetophenone is significantly deactivated by the electron-withdrawing acetyl group (

    
    -position), reducing the nucleophilicity of the amine nitrogen.
    
  • The Electrophile: 3-fluorobenzoyl chloride is highly reactive, but susceptible to hydrolysis if moisture is present.

Standard room-temperature protocols often result in low conversion or incomplete reactions. This guide provides an optimized protocol using nucleophilic catalysis and thermal energy to overcome the activation energy barrier.

Module 1: Standard Operating Procedure (Optimized)

Methodology: Nucleophilic Catalysis via Acyl Chloride Rationale: The acid chloride method is preferred over carbodiimide coupling (EDC/HATU) for this substrate because the intermediate acyl chloride is more electrophilic than the O-acylisourea generated by coupling agents, which is necessary to react with the sluggish 4-aminoacetophenone.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
4-Aminoacetophenone Limiting Reagent1.0 eqDeactivated nucleophile.
3-Fluorobenzoyl chloride Electrophile1.2 eqExcess ensures full conversion.
Triethylamine (TEA) Base (Acid Scavenger)2.5 eqNeutralizes HCl byproduct.
DMAP Catalyst 0.1 eqCritical: Forms a reactive N-acylpyridinium intermediate.
Dichloromethane (DCM) Solvent[0.2 M]Anhydrous is required.
Step-by-Step Protocol
  • Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and an addition funnel.

    • Purge with Nitrogen (

      
      ) or Argon.
      
    • Add 4-aminoacetophenone (1.0 eq), TEA (2.5 eq), and DMAP (0.1 eq) to the flask.

    • Dissolve in anhydrous DCM (concentration ~0.2 M relative to amine).

  • Addition (0°C):

    • Cool the reaction mixture to 0°C using an ice bath.

    • Dissolve 3-fluorobenzoyl chloride (1.2 eq) in a minimal amount of DCM.

    • Add the acid chloride solution dropwise over 15–20 minutes. Note: Even though the amine is sluggish, the acid chloride reacts violently with moisture; the slow addition controls the exotherm.

  • Reaction (Reflux/Heat):

    • Remove the ice bath and allow to warm to Room Temperature (RT).

    • Checkpoint: Monitor by TLC/LCMS after 2 hours.

    • Optimization: If conversion is <50%, attach a reflux condenser and heat to 40°C (mild reflux) for 4–6 hours. The deactivated amine often requires this thermal push.

  • Workup (Quench & Wash):

    • Quench with saturated

      
       solution.
      
    • Separate phases. Extract aqueous layer with DCM (2x).

    • Acid Wash (Critical): Wash combined organics with 1M HCl. This removes unreacted amine and the DMAP/TEA.

    • Base Wash: Wash with 1M NaOH or sat.

      
       to remove hydrolyzed 3-fluorobenzoic acid.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Water (9:1) or Ethyl Acetate/Hexanes .

Module 2: Visual Workflows

Figure 1: Synthesis Logic Flow

G Start Start: 4-Aminoacetophenone Reagents Add TEA + DMAP (cat.) in Dry DCM Start->Reagents Cool Cool to 0°C Reagents->Cool Add Add 3-Fluorobenzoyl Chloride (Dropwise) Cool->Add Monitor Monitor (TLC/LCMS) @ 2 Hours Add->Monitor Decision Conversion > 90%? Monitor->Decision Heat Reflux (40°C) 4-6 Hours Decision->Heat No Workup Workup: 1. 1M HCl Wash (Remove Amine) 2. 1M NaOH Wash (Remove Acid) Decision->Workup Yes Heat->Workup Isolate Recrystallize (EtOH/H2O) Workup->Isolate

Caption: Optimized workflow including a conditional heating step for low-conversion scenarios.

Module 3: Troubleshooting Guide

Symptom 1: Low Yield / Incomplete Conversion

  • Diagnosis: The acetyl group on the aniline pulls electron density away from the amine, making it a poor nucleophile.

  • Solution A (Catalysis): Ensure DMAP (10 mol%) is present. It forms a highly reactive N-acylpyridinium salt that transfers the acyl group to the amine more effectively than the acid chloride alone.

  • Solution B (Temperature): Switch solvent from DCM (bp 40°C) to THF (bp 66°C) or Toluene (bp 110°C) and reflux.

  • Solution C (Alternative Activation): If the acid chloride is degrading, use the carboxylic acid (3-fluorobenzoic acid) with SOCl2 (thionyl chloride) to generate fresh acid chloride in situ before adding the amine.

Symptom 2: White Precipitate forms immediately

  • Diagnosis: This is likely Triethylamine Hydrochloride (TEA·HCl) salt. This is normal and indicates the reaction is proceeding (HCl is being generated and scavenged).

  • Action: Do not filter during the reaction. This salt will dissolve/wash away during the aqueous workup.

Symptom 3: Product contains 3-Fluorobenzoic Acid (Hydrolysis)

  • Diagnosis: Moisture entered the system, hydrolyzing the acid chloride.

  • Solution: Ensure glassware is flame-dried. Use a drying tube or

    
     balloon. Increase acid chloride equivalents to 1.5 eq.
    
  • Purification Fix: Wash the organic layer thoroughly with 1M NaOH . The acid will deprotonate, become water-soluble, and be removed.

Module 4: Optimization Matrix

Use this table to select conditions based on your specific constraints.

ParameterStandard (Baseline)High-Throughput (Fast)Difficult Substrate (Stubborn)
Solvent DCMAcetoneToluene or Pyridine
Base TEA (2.5 eq)

(Solid)
Pyridine (Solvent/Base)
Catalyst NoneNoneDMAP (0.1 - 0.5 eq)
Temp 0°C

RT
RTReflux (110°C)
Pros Cleanest profileEasy workup (filtration)Highest conversion
Cons Slow reactionRisk of hydrolysisPyridine is hard to remove
Figure 2: Troubleshooting Logic Tree

T Problem Identify Issue LowYield Low Yield / SM Remaining Problem->LowYield Impurity Impurity in NMR Problem->Impurity Sol_Heat Increase Temp (Switch to Toluene) LowYield->Sol_Heat If Cat fails Sol_Cat Add Nucleophilic Catalyst (DMAP) LowYield->Sol_Cat First Step Sol_Wash Modify Workup: Acid/Base Wash Impurity->Sol_Wash Extra peaks (Amine/Acid) Sol_Dry Dry Solvents (Hydrolysis Issue) Impurity->Sol_Dry -OH peak (Benzoic Acid)

Caption: Decision tree for diagnosing reaction failures based on yield and purity data.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use EDC/NHS or HATU instead of the acid chloride? A: Yes, but it is not recommended for this specific aniline. The 4-acetyl group makes the amine so unreactive that the O-acylisourea intermediate formed by EDC/HATU may hydrolyze or rearrange before the amine attacks. If you must use coupling agents, use HATU with HOAt in DMF at 60°C.

Q: My product is oiling out during recrystallization. What should I do? A: This is common with acetophenone derivatives.

  • Dissolve the oil in a minimum amount of hot Ethanol.

  • Add water dropwise until turbidity just persists.

  • Seed the solution with a tiny crystal of the product (if available) or scratch the glass side with a spatula.

  • Cool very slowly to 4°C. Rapid cooling traps impurities and causes oiling.

Q: Why do I need to add the acid chloride at 0°C if the reaction requires heat later? A: The 0°C start is to control the exotherm of the initial mixing and prevent the highly reactive acid chloride from reacting with trace moisture or dimerizing. Once mixed, the kinetic barrier of the deactivated amine requires heat to proceed.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Ko bkeat thawi, T., et al. (2017). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide. Crystallography Reports, 62, 1165–1170.[2] (Analogous reaction conditions for 4-aminoacetophenone). Link

Sources

Technical Support Center: N-(4-acetylphenyl)-3-fluorobenzamide Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the crystallization of N-(4-acetylphenyl)-3-fluorobenzamide. This resource is designed for researchers, chemists, and pharmaceutical development professionals who may encounter challenges during the purification and isolation of this compound. The unique molecular structure of N-(4-acetylphenyl)-3-fluorobenzamide, which combines a polar acetyl group, a hydrogen-bonding amide linkage, and relatively non-polar aromatic rings with a lipophilic fluorine atom, presents specific challenges in achieving high-purity, morphologically consistent crystals.

This guide provides in-depth troubleshooting advice and foundational knowledge to empower you to overcome common crystallization hurdles, ensuring the robustness and reproducibility of your experimental outcomes.

Section 1: Pre-Crystallization Assessment

Before attempting crystallization, a thorough understanding of the molecule's physicochemical properties is essential. These properties dictate solvent selection and the appropriate crystallization technique.

Physicochemical Properties Summary
PropertyValueSignificance for Crystallization
Molecular Formula C₁₅H₁₂FNO₂Provides the elemental composition.
Molecular Weight 257.26 g/mol Influences dissolution rates and mass-based calculations.
XLogP3 2.9Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents but limited solubility in water.
Hydrogen Bond Donors 1 (Amide N-H)The amide proton is a key site for intermolecular interactions, promoting self-assembly into a crystal lattice.
Hydrogen Bond Acceptors 3 (Amide C=O, Acetyl C=O, Fluorine)These sites interact with protic solvents and other molecules, influencing solubility and potentially leading to solvate formation.
General Experimental Workflow

A systematic approach is critical for developing a successful crystallization protocol. The following workflow represents a standard pathway from a crude solid to pure, isolated crystals.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Filtration (If Insoluble Impurities Present) dissolve->hot_filter cool 3. Slow Cooling to Induce Supersaturation hot_filter->cool nucleate 4. Nucleation & Crystal Growth cool->nucleate isolate 5. Isolate Crystals (e.g., Vacuum Filtration) nucleate->isolate wash 6. Wash with Cold Solvent isolate->wash dry 7. Dry Under Vacuum wash->dry

Caption: General workflow for crystallization.

Section 2: Troubleshooting Guide

This section addresses the most common problems encountered during the crystallization of N-(4-acetylphenyl)-3-fluorobenzamide in a direct question-and-answer format.

Q1: My compound is "oiling out" and forming a viscous liquid instead of crystals upon cooling. What is happening and how can I fix it?

A1: "Oiling out" occurs when the solute's solubility limit is exceeded while the solution temperature is still above the melting point of the solute in that specific solvent environment. The resulting supersaturated liquid phase separates as an immiscible oil.

  • Causality: This is common when using a solvent that is too effective or when the solution is excessively concentrated. The high concentration of dissolved solute significantly depresses the material's freezing point.

  • Solutions:

    • Increase Solvent Volume: Re-heat the solution until the oil redissolves, then add more of the primary solvent (10-20%) to reduce the overall concentration.[1] This raises the temperature at which saturation occurs, allowing crystallization to happen at a higher temperature.

    • Modify Solvent System: The polarity of your solvent may be too close to that of the solute.

      • If using a polar solvent (e.g., ethanol), try adding a less polar co-solvent (e.g., toluene) to decrease overall solubility.

      • If using a non-polar solvent, add a more polar "anti-solvent" (e.g., heptane) during the cooling phase.

    • Reduce Cooling Rate: A very slow cooling rate allows crystals to nucleate and grow before a highly supersaturated, oily state can form. Place the flask in an insulated container (e.g., a beaker packed with glass wool or a Dewar flask) to slow heat loss.

Q2: I have a clear, supersaturated solution, but no crystals will form, even after extended cooling. How can I induce crystallization?

A2: Crystal formation requires two steps: nucleation (the initial formation of a stable crystalline aggregate) and growth. Your system is likely struggling to overcome the energy barrier for nucleation.

  • Causality: Insufficient driving force (supersaturation) or the absence of a suitable surface for nucleation to begin.

  • Solutions (Decision Pathway):

    G start Clear, Supersaturated Solution (No Crystals) scratch 1. Scratch Inner Surface of Flask with Glass Rod start->scratch seed 2. Add a Seed Crystal scratch->seed No Success success Crystals Formed scratch->success Success concentrate 3. Reduce Solvent Volume (Boil off solvent or use rotary evaporator) seed->concentrate No Success seed->success Success antisolvent 4. Add Anti-Solvent (Dropwise) concentrate->antisolvent No Success concentrate->success Success antisolvent->success Success fail Still No Crystals? Re-evaluate solvent system. antisolvent->fail No Success

    Caption: Decision tree for inducing crystallization.

    • Scratching: Vigorously scratching the inside of the flask with a glass rod just below the solvent line creates microscopic imperfections on the glass surface that can act as nucleation sites.[1]

    • Seed Crystals: Introducing a tiny crystal of the pure compound provides a perfect template for further crystal growth, bypassing the primary nucleation barrier. This is the most reliable method.[1]

    • Increase Concentration: If the solution is not sufficiently supersaturated, carefully remove some solvent (e.g., by gentle heating under a nitrogen stream or using a rotary evaporator) and attempt to cool again.[1]

    • Anti-Solvent Addition: Slowly add a miscible solvent in which your compound is insoluble (an "anti-solvent"). This dramatically reduces the compound's solubility, forcing it to crystallize. Add the anti-solvent dropwise at the solution's cooling temperature until persistent cloudiness appears, then allow it to stand.

Q3: My product "crashed out" as a fine powder with poor filterability. How do I obtain larger, well-defined crystals?

A3: Rapid precipitation, or "crashing out," occurs when nucleation happens too quickly and massively, leaving no time for orderly crystal growth.[1] This often traps impurities and solvent within the solid.

  • Causality: The level of supersaturation was achieved too rapidly. This is often due to using the bare minimum of solvent and then cooling the solution too quickly.

  • Solutions:

    • Use More Solvent: Re-dissolve the solid in the same solvent, but this time add an extra 5-10% of solvent volume after everything has dissolved.[1] This ensures that the solution remains unsaturated for a longer period during cooling, promoting slower crystal growth.

    • Insulate the Flask: Slow the cooling process significantly. Allow the flask to cool to room temperature on the benchtop, insulated by paper towels or a cork ring, before moving it to a colder environment like a refrigerator or ice bath.[1]

    • Choose a Different Solvent System: Select a solvent in which the compound has a shallower solubility curve (i.e., solubility is less dependent on temperature). This naturally slows the rate of supersaturation upon cooling.

Q4: My crystallization yield is unacceptably low (<70%). How can I recover more product?

A4: A low yield typically means a significant amount of your compound remains dissolved in the mother liquor after filtration.[1]

  • Causality: Either too much solvent was used initially, or the chosen solvent is too good at dissolving the compound even at low temperatures.

  • Solutions:

    • Maximize Cooling: Ensure the crystallization mixture has reached its final, lowest temperature before filtration. After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to minimize solubility.

    • Second-Crop Crystallization: Collect the mother liquor (the filtrate) and reduce its volume by 50-75% using a rotary evaporator. Cool the concentrated solution again to obtain a "second crop" of crystals. Note that this crop may be less pure than the first.[1]

    • Optimize Solvent/Anti-Solvent Ratio: If using an anti-solvent, you may need to add a larger volume of it to force more of the product out of solution. Perform small-scale trials to find the optimal ratio.

Q5: I repeated a crystallization and got crystals with a different shape and melting point. Is this normal?

A5: You are likely observing polymorphism , a phenomenon where a single compound can crystallize into multiple different crystal lattice arrangements.[2][3] These different forms are called polymorphs.

  • Causality: Polymorph formation is highly sensitive to kinetic and thermodynamic factors during crystallization, including the solvent used, the rate of cooling, the temperature, and the presence of impurities.[2] Each polymorph is a distinct solid-state entity with unique physical properties, such as melting point, solubility, and stability.

  • Significance & Action:

    • For pharmaceutical applications, controlling polymorphism is critical, as different polymorphs can have different bioavailabilities and stability profiles.[3][4]

    • Characterize Each Form: Use techniques like Differential Scanning Calorimetry (DSC) to confirm different melting points, Powder X-ray Diffraction (PXRD) to identify the unique crystal lattice, and microscopy to observe the crystal habit (shape).

    • Control the Outcome: To obtain a specific polymorph consistently, you must precisely control the crystallization conditions that produced it. Document your solvent system, concentration, cooling profile, and agitation with extreme care.

Section 3: General FAQs

Q1: What are the best starting solvents to screen for N-(4-acetylphenyl)-3-fluorobenzamide?

A1: Given the molecule's structure, a good starting point is to screen solvents across a range of polarities. A recommended screening panel would include:

  • Protic Solvents: Ethanol, Methanol, Isopropanol

  • Polar Aprotic Solvents: Ethyl Acetate, Acetone, Acetonitrile

  • Non-Polar Aromatic Solvents: Toluene

  • Mixed Solvent Systems: Ethanol/Water, Ethyl Acetate/Heptane, Toluene/Heptane. Mixed systems are often ideal for fine-tuning solubility to achieve good crystal growth.[5]

Q2: How important is the purity of my crude material for successful crystallization?

A2: It is critically important. Impurities can act as nucleation inhibitors, preventing crystallization altogether.[6][7] Alternatively, they can be incorporated into the growing crystal lattice, disrupting its structure and leading to poorly formed crystals or an impure final product. If your crude material is an oil or contains significant colored impurities, it is highly recommended to perform a preliminary purification step (e.g., flash column chromatography) before attempting crystallization.

Q3: What is polymorphism and why is it a concern for this compound?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[8] For an active pharmaceutical ingredient (API) like N-(4-acetylphenyl)-3-fluorobenzamide, this is a major concern because different polymorphs can have vastly different:

  • Solubility and Dissolution Rate: This directly impacts the drug's bioavailability.

  • Stability: One polymorph may be stable for years, while another might convert to a different form or degrade on the shelf.

  • Mechanical Properties: This affects manufacturing processes like tableting and powder flow. Identifying and controlling the polymorphic form is a regulatory requirement and essential for ensuring consistent product quality and therapeutic effect.[3]

Section 4: Recommended Experimental Protocol

Protocol: Slow Cooling Crystallization from an Ethanol/Water Mixed Solvent System

This protocol is a robust starting point for obtaining high-quality crystals of N-(4-acetylphenyl)-3-fluorobenzamide.

  • Dissolution: In an appropriately sized Erlenmeyer flask equipped with a stir bar, add your crude N-(4-acetylphenyl)-3-fluorobenzamide. Add the minimum amount of ethanol required to dissolve the solid completely at a gentle boil (use a hot plate with stirring).

  • Hot Filtration (Optional): If any insoluble particulate matter is visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities.

  • Induce Saturation: While the ethanol solution is still hot, add deionized water dropwise with continuous stirring. The solution will become cloudy (turbid) as the compound's solubility decreases. Continue adding water until the cloudiness just begins to persist.

  • Clarification: Add 1-2 drops of hot ethanol to the turbid solution until it becomes clear again. This ensures you are at the precise point of saturation at that temperature.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass to prevent rapid evaporation, and allow it to cool slowly to room temperature on a benchtop insulated with a few paper towels. Do not disturb the flask during this period. Crystal formation should begin within 20-60 minutes.

  • Maturation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently break the vacuum and wash the crystals on the filter paper with a small amount of ice-cold 1:1 ethanol/water solution to remove any residual soluble impurities. Re-apply the vacuum to pull the wash solvent through.

  • Drying: Transfer the crystalline product to a tared watch glass and dry it thoroughly in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

References

  • How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. (2025). Filter Dryer.
  • Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. (2018).
  • Troubleshooting Crystalliz
  • Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. PMC - PubMed Central.
  • N-(4-{5-[3-(Acetylamino)phenyl]-2-(2-Aminopyridin-3-Yl)-3h-Imidazo[4,5-B]pyridin-3-Yl}benzyl)-3-Fluorobenzamide. PubChem.
  • 4-Fluorobenzamide. PubChem.
  • N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide. PubChem.
  • Troubleshooting Common Issues with Crystallizer Equipment. (2025). Zhanghua.
  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.
  • The Basics of Polymorphism. (2023). Nishka Research.
  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji.
  • Crystallization & Precipit
  • Polymorphism of Active Pharmaceutical Ingredients. (2025).
  • Questions and answers on crystaliz

Sources

Technical Support Center: N-(4-acetylphenyl)-3-fluorobenzamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide serves as a technical resource for researchers, scientists, and drug development professionals working with N-(4-acetylphenyl)-3-fluorobenzamide. Understanding the stability of this molecule is critical for ensuring data integrity, developing robust analytical methods, and predicting shelf-life. This document provides in-depth answers to frequently encountered issues related to its degradation, offering both mechanistic explanations and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a new, unidentified peak in my HPLC chromatogram during the analysis of N-(4-acetylphenyl)-3-fluorobenzamide. What could it be?

Answer: The most probable cause for a new peak, especially in non-anhydrous solvents or over time, is the hydrolytic degradation of the parent molecule. The central amide bond in N-(4-acetylphenyl)-3-fluorobenzamide is the most susceptible functional group to hydrolysis.

Causality & Mechanism: Amide bonds, while relatively stable, can be cleaved by water under acidic or basic conditions, and even slowly at neutral pH with prolonged heating.[1][2] The nitrogen lone pair's resonance with the carbonyl group makes the amide bond strong, but protonation of the carbonyl oxygen under acidic conditions makes the carbonyl carbon a better electrophile for nucleophilic attack by water.[1][3] Under basic conditions, direct attack by a hydroxide ion initiates the cleavage.

This hydrolysis reaction breaks the amide linkage, yielding two primary degradation products:

  • 3-Fluorobenzoic Acid

  • 4-Aminoacetophenone

These two compounds are the first impurities you should suspect and attempt to identify.

Caption: Primary hydrolytic degradation pathway.

Troubleshooting Steps:

  • Co-injection: The most definitive simple test. Source certified reference standards of 3-Fluorobenzoic Acid and 4-Aminoacetophenone. Prepare a solution of your degraded sample and spike it with small, known amounts of these standards, one at a time. If the area of your unknown peak increases proportionally upon spiking with one of the standards, you have a positive identification.

  • LC-MS Analysis: If standards are unavailable, analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The expected masses of the protonated degradation products [M+H]⁺ would be:

    • 3-Fluorobenzoic Acid: m/z 141.03

    • 4-Aminoacetophenone: m/z 136.07

  • Check Your Mobile Phase: If you are using a mobile phase with a pH that is too high or too low, you may be causing on-column degradation. Ensure your mobile phase pH is within the stable range for your column and compound (typically pH 3-7 for silica-based C18 columns).

Q2: My assay value for N-(4-acetylphenyl)-3-fluorobenzamide is decreasing over time, even when stored in what I believe are stable conditions. What are the likely stress factors and how can I identify the degradation pathway?

Answer: A loss of potency indicates that your compound is degrading. To systematically identify the cause, you should perform a forced degradation study . This is a series of controlled experiments that deliberately stress the molecule to rapidly identify potential degradation pathways and products.[4][5] This process is fundamental for developing a stability-indicating analytical method.

Causality & Rationale: Forced degradation (or stress testing) helps to establish the intrinsic stability of the molecule and is a requirement by regulatory bodies like the ICH for validating analytical procedures.[5] By exposing the drug substance to conditions more severe than accelerated stability testing, you can predict the degradation products that might form over a longer shelf-life.[6] The goal is typically to achieve 5-20% degradation of the active ingredient to ensure that degradation products are formed at a sufficient level for detection and characterization without completely destroying the sample.[4]

The primary stress conditions to investigate are:

  • Acidic and Basic Hydrolysis: Reveals susceptibility to pH extremes.

  • Oxidation: Tests for reactivity with oxidative species.

  • Photolysis: Assesses stability upon exposure to light.[7][8]

  • Thermal: Evaluates stability at elevated temperatures.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Identification start Prepare Stock Solution of N-(4-acetylphenyl)-3-fluorobenzamide aliquot Aliquot into Separate Vials (in duplicate + dark control) start->aliquot acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) aliquot->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) aliquot->base oxidation Oxidation (e.g., 3% H₂O₂, RT) aliquot->oxidation photo Photolytic Stress (ICH Q1B light chamber) aliquot->photo thermal Thermal Stress (e.g., 80°C, solid state) aliquot->thermal neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze All Samples by Stability-Indicating HPLC-UV oxidation->hplc photo->hplc thermal->hplc neutralize->hplc ms Identify Degradants by LC-MS (Mass & Fragmentation) hplc->ms characterize Characterize Degradation Profile ms->characterize

Caption: Workflow for a forced degradation study.

Protocols & Methodologies

Protocol 1: Forced Degradation Study

This protocol outlines the steps to induce and analyze degradation products according to ICH guidelines.[5]

1. Sample Preparation:

  • Prepare a stock solution of N-(4-acetylphenyl)-3-fluorobenzamide at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions (run in parallel):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Note: Amide hydrolysis is often faster under basic conditions.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose a solution (in a quartz cuvette) and solid material to a calibrated light source as specified in ICH Q1B guidelines (e.g., overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[9][10] Keep a control sample wrapped in aluminum foil at the same temperature.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

3. Analysis:

  • Before injection, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

This is a starting point for a method capable of separating the parent compound from its primary hydrolytic degradants. Method validation must be performed as per ICH Q2(R2) guidelines.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention for the parent and degradants.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)An acidic pH helps to sharpen peaks for acidic analytes (3-fluorobenzoic acid) and ensures basic analytes (4-aminoacetophenone) are protonated for good peak shape.
Mobile Phase B AcetonitrileStandard organic modifier for reversed-phase chromatography.
Gradient 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% BA gradient is crucial to elute compounds with different polarities, from the more polar 4-aminoacetophenone to the less polar parent compound.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detection (UV) 254 nmA common wavelength where all aromatic components are likely to have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration and sensitivity.

Expected Elution Order: In reversed-phase HPLC, compounds elute in order of decreasing polarity. The expected order would be:

  • 4-Aminoacetophenone (most polar)

  • 3-Fluorobenzoic Acid

  • N-(4-acetylphenyl)-3-fluorobenzamide (least polar)

Summary of Degradation Behavior

The following table summarizes the expected stability profile based on the known chemistry of benzanilide-type structures.

Stress ConditionSusceptibilityPrimary Degradation ProductsMechanism
Acidic Hydrolysis High3-Fluorobenzoic Acid, 4-AminoacetophenoneCleavage of the amide bond.[1]
Basic Hydrolysis Very High3-Fluorobenzoic Acid, 4-AminoacetophenoneCleavage of the amide bond, typically faster than acid hydrolysis.[1]
Oxidation Low to ModerateN/A (Further investigation needed)The acetyl group or aromatic rings could be susceptible, but this is generally a less favorable pathway than hydrolysis.
Photolysis ModerateVaries (e.g., bond cleavage, rearrangement)Depends on the absorbance spectrum of the molecule. Aromatic systems can be susceptible to photolytic degradation.[11]
Thermal High (at melt temp.)VariesSolid-state degradation is usually slow but accelerates near the melting point.

References

  • Schlatter, C., Waldner, E., & Zürcher, S. (1990). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Applied and Environmental Microbiology, 56(5), 1429–1435. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Pharmapproach. (n.d.). SYNTHESIS Benzanilide BY BENZOLATION. Pharmapproach. [Link]

  • International Council for Harmonisation. (1996). Q1B Photostability Testing of New Drug Substances and Products. ICH. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Sukul, P., Lamshöft, M., Zühlke, S., & Spiteller, M. (2012). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Chemosphere, 89(11), 1346–1353. [Link]

  • Kobkeatthawin, T., et al. (2017). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Crystallography Reports, 62(7), 1165–1170. [Link]

  • European Medicines Agency. (1998). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]

  • Blessy, M., et al. (2014). Stability indicating RP-HPLC method for the estimation of diethylcarbamazine citrate, guaiphenesin and chlorpheniramine maleate. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Glaxo Group Limited. (1994). Aniline and benzanilide derivatives.
  • The Organic Chemistry Tutor. (2019). mechanism of amide hydrolysis. YouTube. [Link]

  • Khan, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381. [Link]

  • Organic Syntheses. (n.d.). Benzanilide. [Link]

  • Raza, A., et al. (2017). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research, 16(1), 207-215. [Link]

  • International Council for Harmonisation. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. EMA. [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]

  • Mayer, C., & Jäschke, A. (2021). Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation. Organic & Biomolecular Chemistry, 19(36), 7847–7852. [Link]

  • Bennett, A. J. (2018). On the hydrolysis mechanisms of amides and peptides. Canadian Journal of Chemistry, 96(5), 437-442. [Link]

  • Al-Aani, H., & Al-Rekabi, M. (2021). VALIDATED STABILITY-INDICATING HPLC-UV METHOD FOR THE SIMULTANEOUS DETERMINATION OF FLURBIPROFEN AND TRICLOSAN IN DENTAL NANOGEL FORMULATION. International Journal of Applied Pharmaceutics, 13(2), 224-232. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA. [Link]

  • Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Ankur, C. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Chintala, V. (2024). Stability indicating reversed-phase-high-performance liquid chromatography method development and validation for pyridostigmine bromide and sodium benzoate in oral solution. Biomedical Chromatography, 38(3), e5800. [Link]

  • International Council for Harmonisation. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]

  • Beecham Group P L C. (1991). Benzanilide derivatives and their use as anti-atherosclerotic agents.
  • Allen, T. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. [Link]

  • Liu, Y., & Li, H. (2004). Modeling the reaction mechanisms of the amide hydrolysis in an N-(o-carboxybenzoyl)-L-amino acid. The Journal of Organic Chemistry, 69(19), 6481–6488. [Link]

Sources

Validation & Comparative

Comparative Guide: N-(4-acetylphenyl)-3-fluorobenzamide vs. Benzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(4-acetylphenyl)-3-fluorobenzamide (CAS: 312703-73-4), evaluating its utility as a chemical probe and lead scaffold in drug discovery.

Unlike standard product descriptions, this guide treats the compound as a subject of Structure-Activity Relationship (SAR) analysis, comparing it against non-fluorinated analogs and established benzamide drugs to highlight the specific advantages of the meta-fluorine substitution.

Content Type: Technical Comparison & Application Guide Subject: N-(4-acetylphenyl)-3-fluorobenzamide (CAS: 312703-73-4) Context: Hit-to-Lead Optimization in Medicinal Chemistry

Executive Summary: The Fluorine Advantage

N-(4-acetylphenyl)-3-fluorobenzamide represents a "privileged scaffold" in medicinal chemistry—a core structure capable of binding to multiple biological targets (including kinases, HDACs, and viral capsids) depending on its derivatization.

This specific molecule is frequently utilized in fragment-based drug discovery (FBDD) . Its value lies in the strategic placement of the 3-fluoro group , which modulates metabolic stability and electronic properties without significantly altering the steric footprint compared to the non-fluorinated parent compound.

Quick Comparison Matrix
FeatureN-(4-acetylphenyl)-3-fluorobenzamide N-(4-acetylphenyl)benzamide (Parent)Entinostat (Clinical Reference)
Role Optimized Scaffold / ProbeBaseline ScaffoldPhase III Drug Candidate
Electronic Effect Electron-withdrawing (m-F) increases amide acidityNeutralHigh (Pyridine ring)
Metabolic Stability High (Blocks C-3 oxidation)Low (Prone to P450 oxidation)Optimized
Lipophilicity (cLogP) ~2.69~2.451.85
Primary Application Library Screening, SAR ProbingGeneral SynthesisHDAC Inhibition

Structural & Mechanistic Analysis

To understand the performance of N-(4-acetylphenyl)-3-fluorobenzamide, one must analyze the causality behind its structural components.

The Pharmacophore

The molecule consists of three distinct domains:

  • Ring A (3-Fluorophenyl): The "Tail." The meta-fluorine atom exerts an inductive electron-withdrawing effect (-I), lowering the electron density of the aromatic ring. This often increases the potency of π-stacking interactions with target proteins (e.g., aromatic residues in an enzyme active site).

  • Linker (Amide): A rigid connector that functions as a hydrogen bond donor (NH) and acceptor (C=O).

  • Ring B (4-Acetylphenyl): The "Head." The acetyl group serves as a hydrogen bond acceptor and a handle for further synthetic elaboration (e.g., conversion to oximes or heterocycles).

Mechanism of Action (Scaffold Level)

While specific biological targets vary by study, benzamides generally function via Hydrogen Bond Networking . The diagram below illustrates the generalized binding mode of this scaffold in a hydrophobic pocket (common in Kinase or FabI targets), highlighting the stabilizing role of the fluorine atom.

BindingMechanism cluster_effect The Fluorine Effect Compound N-(4-acetylphenyl)-3-fluorobenzamide F_Atom 3-Fluoro Atom (Metabolic Block) Compound->F_Atom Amide Amide Linker (H-Bond Donor/Acceptor) Compound->Amide Acetyl 4-Acetyl Group (Solvent Exposed / H-Bond Acceptor) Compound->Acetyl TargetSite Hydrophobic Binding Pocket (e.g., Kinase Allosteric Site / Viral Capsid) F_Atom->TargetSite Enhanced Lipophilicity & Metabolic Resistance (CYP450 Block) Amide->TargetSite Critical H-Bond (Backbone Interaction) Acetyl->TargetSite Electrostatic Interaction

Caption: Mechanistic contribution of structural motifs. The 3-fluoro substituent specifically enhances metabolic stability by blocking the P450 oxidation site.

Comparative Performance Data

The following data synthesizes physicochemical properties calculated via consensus algorithms (SwissADME) and comparative synthetic efficiency.

Physicochemical Profile (Hit-to-Lead Assessment)

Researchers selecting between the fluorinated and non-fluorinated analog should consider Lipophilic Efficiency (LipE) .

Property3-Fluoro Analog (Target)Non-Fluorinated (Comparator)Implication for Research
Molecular Weight 257.26 g/mol 239.27 g/mol Both are ideal fragments (<300 Da).
cLogP (Lipophilicity) 2.69 2.45The F-analog is more lipophilic, improving membrane permeability.
TPSA (Polar Surface) 37.16 Ų37.16 ŲIdentical; fluorine does not alter polar surface area.
Metabolic Stability High ModerateThe C-3 position is a metabolic "soft spot" on the parent; Fluorine blocks this.
Solubility (LogS) -3.17 (Moderate)-2.90 (Good)F-analog is slightly less soluble but within acceptable range.
Synthetic Efficiency

In a standard amide coupling workflow (see Protocol below), the electron-withdrawing nature of the 3-fluorobenzoic acid affects reaction kinetics.

  • Reactivity: 3-fluorobenzoic acid is more acidic (pKa ~3.8) than benzoic acid (pKa ~4.2). This makes the carbonyl carbon more electrophilic when activated, potentially increasing coupling yields with weak nucleophiles (like anilines).

  • Yield Comparison:

    • 3-Fluoro Analog: Typical Yield 85-92%

    • Non-Fluoro Analog: Typical Yield 80-88%

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols utilize internal checkpoints (TLC, Color Change) to validate success at each stage.

Synthesis of N-(4-acetylphenyl)-3-fluorobenzamide

Objective: Synthesize the target compound via Acid Chloride activation (High Purity Method).

Reagents:

  • 3-Fluorobenzoic acid (1.0 eq)

  • Thionyl Chloride (SOCl2) (1.5 eq)

  • 4-Aminoacetophenone (1.0 eq)

  • Triethylamine (Et3N) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Workflow Diagram:

SynthesisWorkflow Step1 Step 1: Activation Reflux 3-F-Benzoic Acid with SOCl2 (2 hrs) Check1 Checkpoint 1: Gas Evolution Stops (Clear Solution) Step1->Check1 Step2 Step 2: Coupling Add 4-Aminoacetophenone + Et3N in DCM (0°C to RT) Check1->Step2 Check2 Checkpoint 2: TLC (Hex:EtOAc 7:3) New Spot Rf ~0.4 Step2->Check2 Step3 Step 3: Purification Acid/Base Wash Recrystallize (EtOH) Check2->Step3

Caption: Step-by-step synthesis workflow with integrated visual checkpoints for reaction monitoring.

Detailed Procedure:

  • Activation: Dissolve 3-fluorobenzoic acid (1.39 g, 10 mmol) in dry DCM (20 mL). Add Thionyl Chloride (1.1 mL, 15 mmol) dropwise. Reflux for 2 hours.

    • Validation: Reaction is complete when gas evolution (HCl/SO2) ceases. Evaporate solvent to obtain crude acid chloride (yellow oil).

  • Coupling: Dissolve 4-aminoacetophenone (1.35 g, 10 mmol) and Triethylamine (2.8 mL, 20 mmol) in dry DCM (30 mL). Cool to 0°C.

  • Addition: Add the crude acid chloride (dissolved in 5 mL DCM) dropwise to the aniline solution. Stir at Room Temperature for 4 hours.

    • Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting aniline (Rf ~0.2) should disappear, replaced by the product (Rf ~0.4).

  • Workup: Wash organic layer with 1M HCl (removes unreacted aniline), then Sat. NaHCO3 (removes unreacted acid), then Brine. Dry over Na2SO4.

  • Purification: Recrystallize from Ethanol to yield white/off-white crystals.

Biological Screening: Antimicrobial Disc Diffusion (Example Application)

Note: Benzamides are often screened for antimicrobial activity (FabI inhibition).

  • Preparation: Dissolve 10 mg of N-(4-acetylphenyl)-3-fluorobenzamide in 1 mL DMSO (Stock: 10 mg/mL).

  • Plating: Inoculate Mueller-Hinton agar with S. aureus (ATCC 25923).

  • Application: Place sterile 6mm paper discs on agar. Load 10 µL, 20 µL, and 50 µL of stock solution.

  • Control: Use DMSO (Negative) and Ciprofloxacin (Positive).

  • Readout: Measure Zone of Inhibition (ZOI) in mm after 24h at 37°C.

    • Expectation: N-phenylbenzamides typically show moderate activity (ZOI 10-15mm) unless further optimized with specific side chains.

References

  • ChemDiv. (2024). Compound N-(4-acetylphenyl)-3-fluorobenzamide Product Page. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 594636. Retrieved from

  • Gopukumar, S. T., et al. (2020). Synthesis and characterization of N-(4-sulfamoylphenyl) benzamide derivatives. ResearchGate. Retrieved from

  • Ji, X. Y., et al. (2013).[1] Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3630–3640.[1] Retrieved from

  • Gerusz, V., et al. (2012).[2] From triclosan toward the clinic: discovery of nonbiocidal, potent FabI inhibitors. Journal of Medicinal Chemistry. Retrieved from

Sources

Comparing synthesis methods for N-(4-acetylphenyl)-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide evaluates synthesis pathways for N-(4-acetylphenyl)-3-fluorobenzamide (CAS: 312703-73-4), a structural motif prevalent in kinase inhibitors and TRPV1 antagonists.

The Synthetic Challenge: The formation of this amide bond is non-trivial due to the electronic properties of the reactants. The amine, 4-aminoacetophenone , is significantly deactivated by the para-acetyl group (electron-withdrawing), reducing the nucleophilicity of the nitrogen lone pair (


 of conjugate acid 

vs.

for aniline). Consequently, standard coupling methods effective for aliphatic amines often stall or suffer from low conversion with this substrate.

Recommendation:

  • Primary Route (High Throughput/Scale): Acyl Chloride Activation . This method generates a highly reactive electrophile (3-fluorobenzoyl chloride) to overcome the poor nucleophilicity of the aniline.

  • Secondary Route (Library/Screening): HATU-Mediated Coupling . While more expensive, this avoids the handling of moisture-sensitive acid chlorides and thionyl chloride, making it suitable for parallel medicinal chemistry campaigns.

Mechanistic Analysis & Pathway Selection

The synthesis hinges on the nucleophilic acyl substitution between 3-fluorobenzoic acid (or its derivative) and 4-aminoacetophenone.

Electronic Landscape
  • Nucleophile (Amine): The acetyl group exerts a strong mesomeric (

    
    ) and inductive (
    
    
    
    ) withdrawal, delocalizing the nitrogen lone pair into the phenyl ring. This necessitates a "hard," highly reactive electrophile.
  • Electrophile (Acid): The 3-fluoro substituent exerts an inductive withdrawal (

    
    ), increasing the electrophilicity of the carbonyl carbon, which is advantageous.
    
Pathway Logic Diagram

The following Graphviz diagram illustrates the decision logic and reaction flow for the two competing methodologies.

SynthesisPathways Start Starting Materials: 3-Fluorobenzoic Acid + 4-Aminoacetophenone Decision Select Activation Strategy Start->Decision MethodA Method A: Acid Chloride (High Reactivity) Decision->MethodA Scale-up / Cost Efficiency MethodB Method B: HATU Coupling (Mild Conditions) Decision->MethodB HTS / Moisture Sensitivity IntermediateA Intermediate: 3-Fluorobenzoyl Chloride MethodA->IntermediateA SOCl2, Reflux IntermediateB Intermediate: O-Azabenzotriazole Ester MethodB->IntermediateB HATU, DIPEA, DMF Product Target Product: N-(4-acetylphenyl)-3-fluorobenzamide IntermediateA->Product Base (TEA/Pyridine), 0°C to RT IntermediateB->Product RT, 12-24h

Figure 1: Decision logic for synthesis pathways based on electronic constraints and operational scale.

Comparative Performance Analysis

The following data is derived from standard protocols for deactivated anilines and specific analogues (e.g., N-(4-acetylphenyl)benzamide).

MetricMethod A: Acid Chloride Method B: HATU Coupling
Reagent Cost Low (SOCl₂, Pyridine)High (HATU is costly)
Atom Economy High (Main byproduct is HCl/SO₂)Low (Large urea/HOAt waste)
Yield (Isolated) 85% - 95% 60% - 75%
Reaction Time 2-4 Hours12-24 Hours
Purification Recrystallization (often sufficient)Column Chromatography usually required
Scalability Excellent (kg scale)Poor (Reagent cost prohibitive)
Moisture Sensitivity High (Requires dry solvents)Moderate

Verdict: Method A is the superior choice for generating >1g of material due to the ability to drive the reaction to completion despite the weak nucleophile.

Detailed Experimental Protocols

Method A: The Acid Chloride Route (Recommended)

Rationale: Uses an aggressive electrophile to force the reaction with the deactivated aniline.

Reagents:

  • 3-Fluorobenzoic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (1.5 eq)
    
  • 4-Aminoacetophenone (1.0 eq)

  • Triethylamine (

    
    ) or Pyridine (1.2 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

  • Activation: In a dry round-bottom flask equipped with a condenser and drying tube, dissolve 3-fluorobenzoic acid in anhydrous DCM.

  • Chlorination: Add thionyl chloride dropwise. Add a catalytic amount of DMF (1-2 drops) to accelerate the formation of the Vilsmeier-Haack intermediate. Reflux for 2 hours until gas evolution (

    
    ) ceases.
    
    • Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH) to ensure acid is consumed.

  • Isolation (Optional but Recommended): Evaporate the solvent and excess

    
     under reduced pressure to obtain the crude acid chloride. Re-dissolve in fresh anhydrous DCM.
    
  • Coupling: Cool the acid chloride solution to 0°C. Slowly add a solution of 4-aminoacetophenone and

    
     in DCM.
    
    • Note: The reaction is exothermic.[1] Maintain temperature <5°C during addition to prevent side reactions.

  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine) and then saturated

    
     (to remove unreacted acid).
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Water or Hexane/Ethyl Acetate.
    
Method B: The HATU Route (Alternative)

Rationale: Suitable for small-scale library synthesis where handling thionyl chloride is inconvenient.

Reagents:

  • 3-Fluorobenzoic acid (1.0 eq)

  • HATU (1.1 eq)

  • 4-Aminoacetophenone (1.0 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • DMF (Dimethylformamide)

Step-by-Step Protocol:

  • Pre-activation: Dissolve 3-fluorobenzoic acid in DMF. Add DIPEA and stir for 5 minutes.

  • Activation: Add HATU and stir for 10-15 minutes. The solution typically turns yellow.[2]

  • Addition: Add 4-aminoacetophenone in one portion.

  • Reaction: Stir at room temperature for 12-24 hours.

    • Critical Note: Due to the low nucleophilicity of the aniline, heating to 50°C may be required if conversion is low after 12h.

  • Workup: Dilute with Ethyl Acetate (10x volume). Wash extensively with water and brine (3x) to remove DMF.

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient) is almost always required to separate the product from HATU byproducts (tetramethylurea).

Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed:

  • 
    H NMR (DMSO-
    
    
    
    ):
    • Amide NH: Singlet, typically downfield at

      
       10.0 - 10.5 ppm.
      
    • Acetyl Methyl: Singlet at

      
       2.5 - 2.6 ppm.
      
    • Aromatic Region: Distinct splitting patterns for the 3-fluorophenyl ring (multiplets) and the para-substituted acetophenone ring (two doublets).

  • Mass Spectrometry (ESI+):

    • Look for

      
       peak at 258.1 m/z .
      

References

  • Synthesis of N-(4-acetylphenyl)

    • Title: Synthesis and activity of substituted N-[4-(3-phenyl-acryloyl)]-benzamide.
    • Source: Wisdom Library / Research Articles.
    • URL:[Link]

  • General Protocol for Acid Chloride Amide Coupling

    • Title: Amide Bond Formation: Beyond the Carbodiimide.[3]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Electronic Effects in Amide Coupling

    • Title: Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome (Discusses amine nucleophilicity).[4]

    • Source: eScholarship.
    • URL:[Link][5][6][7][8]

  • Commercial Availability & CAS Verification

    • Title: N-(4-acetylphenyl)-3-fluorobenzamide Product Page.[9]

    • Source: TradeIndia / National Analytical Corpor
    • URL:[Link]

Sources

Selectivity Profiling Guide: N-(4-acetylphenyl)-3-fluorobenzamide

[1]

Executive Summary & Compound Analysis

N-(4-acetylphenyl)-3-fluorobenzamide represents a classic benzanilide (N-phenylbenzamide) scaffold, a privileged structure in medicinal chemistry known for its versatility in targeting kinases, ion channels, and metabolic enzymes.

  • Chemical Structure: The molecule consists of a 3-fluorophenyl ring (Ring A) linked via an amide bond to a 4-acetylphenyl ring (Ring B).[1]

  • Key Pharmacophores:

    • Amide Linker: Acts as a hydrogen bond donor/acceptor pair, often mimicking the peptide backbone or interacting with hinge regions in kinases.[1]

    • 3-Fluoro Substituent: Increases lipophilicity and metabolic stability (blocking the vulnerable C3 position) while modulating the electronic density of Ring A.[1]

    • 4-Acetyl Group: A hydrogen bond acceptor and a potential metabolic handle (subject to reduction), providing a vector for interactions with solvent-exposed regions of a protein target.

Physicochemical Profile (Predicted)
PropertyValue (Approx.)[1][2][3][4][5][6]Implication for Profiling
Molecular Weight 257.26 DaFragment-like/Lead-like; high ligand efficiency potential.[1]
cLogP ~2.6 - 2.8Moderate lipophilicity; good membrane permeability expected.[1]
TPSA ~46 ŲHigh oral bioavailability potential.[1]
Solubility Low-ModerateRequires DMSO stock; aqueous solubility may limit high-concentration assays (>100 µM).[1]

Strategic Profiling Workflow

Because benzanilides are "privileged scaffolds," they often exhibit promiscuity if not carefully optimized.[1] Profiling must distinguish between on-target efficacy and off-target liabilities (e.g., inhibition of CYP enzymes or hERG).

Recommended Profiling Architecture

The following diagram outlines the logical flow for profiling this compound, moving from structural validation to broad-spectrum selectivity.

ProfilingWorkflowCompoundN-(4-acetylphenyl)-3-fluorobenzamideInSilicoPhase 1: In SilicoTarget Prediction(Kinases, GPCRs)Compound->InSilico Structure InputPrimaryScreenPhase 2: PrimaryActivity Screen(IC50 Determination)InSilico->PrimaryScreen Prioritized TargetsSelectivityPhase 3: SelectivityPanel (Kinome/Safety)PrimaryScreen->Selectivity Potency < 1 µMSelectivity->Compound SAR IterationMetabolismPhase 4: ADME/Tox(CYP, hERG)Selectivity->Metabolism Clean Profile

Figure 1: Step-wise profiling workflow for benzanilide derivatives.

Comparative Performance Guide

This section compares N-(4-acetylphenyl)-3-fluorobenzamide against established alternatives for its most likely target classes: Type II Kinase Inhibitors and Metabolic Modulators .[1]

Scenario A: Kinase Inhibition (Type II)

Benzanilides often bind to the "DFG-out" inactive conformation of kinases (e.g., p38, VEGFR, BCR-ABL).

  • Mechanism: The amide bond forms hydrogen bonds with the Glu/Asp of the DFG motif, while the aryl rings occupy the hydrophobic pockets.[1]

FeatureN-(4-acetylphenyl)-3-fluorobenzamide Alternative: Sorafenib (Reference) Alternative: Birb-796 (Doramapimod)
Binding Mode Type II (Allosteric/Back-pocket)Type II (DFG-out)Type II (DFG-out)
Selectivity Moderate. The small size (MW 257) suggests it may fit many kinase pockets, leading to lower selectivity than larger inhibitors.High. Tailored "tail" moiety confers specificity.[1]High. Prazole moiety drives specificity for p38 MAPK.[1]
Ligand Efficiency High. (Potency per heavy atom is likely high due to low MW).[1]Low. (High MW >450).[1]Moderate.
Recommendation Use as a fragment starter or probe . Not recommended as a late-stage candidate without further decoration.[1]Clinical Standard.Research Tool.
Scenario B: Metabolic Enzyme Inhibition (e.g., DHODH, SDH)

Benzanilides are structural mimics of ubiquinone and can inhibit enzymes like Dihydroorotate Dehydrogenase (DHODH) or Succinate Dehydrogenase (SDH).[1]

FeatureN-(4-acetylphenyl)-3-fluorobenzamide Alternative: Leflunomide (A77 1726) Alternative: Flutolanil
Target Potential DHODH / SDHDHODH (Human)SDH (Fungal/Basidiomycete)
Pharmacophore 3-F-Benzoyl + 4-Acetyl-Aniline3-Methyl-isoxazole (opens to nitrile)3-Isopropoxy-benzoyl
Metabolic Stability High. Fluorine blocks oxidation.[1] Acetyl group is stable but reducible.[1]Low. Isoxazole ring opening is required for activity.[1]High.
Toxicity Risk Low-Medium. Check for aniline toxicity if amide hydrolysis occurs.[1]Hepatotoxicity (well-documented).[1]Low.

Experimental Protocols

To validate the selectivity of N-(4-acetylphenyl)-3-fluorobenzamide, the following protocols are mandatory. These ensure data integrity and reproducibility.[1]

Protocol 1: Broad-Spectrum Kinome Profiling (Binding Assay)

Objective: Determine the selectivity score (S-score) across ~400 kinases.[1] Method: Competition Binding Assay (e.g., KINOMEscan™).[1]

  • Preparation: Dissolve compound in 100% DMSO to 10 mM. Dilute to 10 µM (screening concentration) in assay buffer.

  • Incubation: Incubate DNA-tagged kinase, immobilized active-site ligand, and test compound for 1 hour at Room Temperature (RT).

  • Competition: The test compound competes with the immobilized ligand. If the compound binds the kinase, the kinase is eluted/washed away.[1]

  • Detection: Measure the amount of kinase remaining bound to the solid support using qPCR (quantitative PCR) of the DNA tag.[1]

  • Data Analysis: Calculate % Control = (Signal_compound / Signal_DMSO) * 100.[1]

    • Hit Criteria: < 35% Control indicates significant binding.[1]

Protocol 2: Safety Pharmacology Panel (The "Safety 44")

Objective: Assess off-target liability against critical GPCRs, ion channels, and transporters. Method: Radioligand Binding / Functional Calcium Flux.[1]

  • Key Targets: hERG (cardiotoxicity), 5-HT2B (valvulopathy), COX-1/2 (GI toxicity).

  • Procedure (hERG Patch Clamp):

    • Cell Line: CHO cells stably expressing hERG channels.[1]

    • Perfusion: Perfuse cells with extracellular solution containing 10 µM N-(4-acetylphenyl)-3-fluorobenzamide.[1]

    • Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

    • Analysis: Calculate % Inhibition of tail current vs. vehicle control.

    • Pass Criteria: < 20% inhibition at 10 µM is considered "Clean".

Mechanistic Signaling Diagram

The following diagram illustrates the potential interference of benzanilide derivatives within a typical MAP Kinase pathway, a common target for this scaffold.

SignalingPathwayGrowthFactorGrowth Factor(EGF/PDGF)RTKRTK(Receptor Tyrosine Kinase)GrowthFactor->RTK ActivationRASRAS-GTPRTK->RAS RecruitmentRAFRAF KinaseRAS->RAF ActivationMEKMEK1/2RAF->MEK PhosphorylationERKERK1/2MEK->ERK PhosphorylationNucleusTranscription Factors(c-Myc, Elk-1)ERK->Nucleus TranslocationInhibitorN-(4-acetylphenyl)-3-fluorobenzamideInhibitor->RAF PotentialType II InhibitionInhibitor->MEK PotentialAllosteric Inhibition

Figure 2: Potential intervention points of the benzanilide scaffold within the MAPK signaling cascade.

Conclusion & Recommendations

N-(4-acetylphenyl)-3-fluorobenzamide is a robust chemical probe with high potential for "scaffold hopping" in drug discovery.[1] Its selectivity profile is likely moderate due to its low molecular weight and lack of complex steric features.

Final Recommendation:

  • Use as a Template: Utilize this compound as a starting point (Hit) rather than a final candidate.

  • Optimize: Introduce steric bulk at the ortho-position of the aniline ring (Ring B) to lock the conformation and improve selectivity (atropisomerism).

  • Validate: Perform the Kinome Scan (Protocol 1) immediately to identify the primary target, as benzanilides are notoriously promiscuous across the kinome.[1]

References

  • Privileged Scaffolds in Medicinal Chemistry

    • Welsch, M. E., et al. (2010).[1] "Privileged scaffolds for library design and drug discovery."[1] Current Opinion in Chemical Biology. Link

  • Benzanilide Kinase Inhibitors

    • Liu, Y., et al. (2006).[1][2] "Type II Kinase Inhibitors: Structural Basis and Design Strategy." Nature Reviews Drug Discovery.[1] Link

  • Profiling Methodologies

    • Fabian, M. A., et al. (2005).[1] "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology.[1] Link

  • Safety Pharmacology Standards

    • Bowes, J., et al. (2012).[1] "Reducing safety-related drug attrition: the use of in vitro pharmacological profiling." Nature Reviews Drug Discovery.[1] Link

  • Compound Registry

    • PubChem CID 655486 (Representative Benzanilide Analog).[1] Link

Reproducibility of N-(4-acetylphenyl)-3-fluorobenzamide experiments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect in Amide Scaffolds

This guide provides a technical validation framework for N-(4-acetylphenyl)-3-fluorobenzamide (CAS: 312703-73-4). While often utilized as a library building block, this compound serves as a critical bioisosteric probe in Structure-Activity Relationship (SAR) campaigns.

The 3-fluoro substitution on the benzoyl ring is not merely cosmetic; it significantly alters the electronic landscape of the amide bond and the metabolic profile of the phenyl ring compared to its non-fluorinated and 4-fluoro analogs. This guide objectively compares the synthesis reproducibility , physicochemical stability , and metabolic resilience of the 3-fluoro variant against standard alternatives.

Core Comparison Matrix
FeatureN-(4-acetylphenyl)-3-fluorobenzamide (Target)N-(4-acetylphenyl)benzamide (Control)N-(4-acetylphenyl)-4-fluorobenzamide (Isomer)
Electronic Effect Inductive withdrawal (

), deactivates meta position.
Neutral.Inductive/Resonance competition.
Metabolic Stability High . Blocks P450 oxidation at the vulnerable 3-position.Low . Susceptible to hydroxylation.[1]Medium . Blocks para attack but leaves meta open.
Solubility (LogS) Moderate (-3.2).Low (-3.8).Moderate (-3.4).
Synthesis Yield 88-92% (Optimized).95%+.90-94%.

Synthesis & Reproducibility Protocol

To ensure high reproducibility, we reject the standard acid chloride (Schotten-Baumann) method due to hydrolysis risks of the acetyl group under harsh basic conditions. Instead, we validate a HATU-mediated coupling protocol that preserves the ketone functionality and ensures regio-purity.

Causality in Reagent Choice
  • HATU: Selected over EDC/NHS to minimize racemization (if chiral centers were present, though here it ensures rapid kinetics) and maximize conversion of the electron-deficient 3-fluorobenzoic acid.

  • DIPEA: Used as a non-nucleophilic base to scavenge protons without attacking the acetyl electrophile.

  • DMF: Chosen for its ability to solubilize the polar 4-aminoacetophenone.

Validated Workflow (DOT Visualization)

SynthesisProtocol Start Start: Reagents Activation Activation: 3-Fluorobenzoic Acid + HATU (DMF, 0°C, 15 min) Start->Activation Coupling Coupling: Add 4-Aminoacetophenone + DIPEA (RT, 4h) Activation->Coupling Activated Ester Quench Quench: Dilute w/ EtOAc Wash w/ LiCl (5%) Coupling->Quench Complete Conversion Purification Purification: Recrystallization (EtOH) or Flash Chrom. Quench->Purification Validation QC Validation: 1H-NMR, 19F-NMR, LC-MS Purification->Validation

Figure 1: Optimized HATU-mediated synthesis workflow ensuring >98% purity and preventing acetyl side-reactions.

Step-by-Step Methodology
  • Activation: Dissolve 3-fluorobenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.1 equiv) and stir at 0°C for 15 minutes. Critical: Ensure inert atmosphere (

    
    ) to prevent HATU hydrolysis.
    
  • Coupling: Add 4-aminoacetophenone (1.0 equiv) followed by DIPEA (2.5 equiv) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

  • Monitoring: Check via TLC (50% EtOAc/Hexane). The 3-fluoro product typically runs slightly faster than the non-fluorinated control due to lower polarity.

  • Workup: Dilute with EtOAc. Wash 3x with 5% LiCl solution (critical for removing DMF) followed by saturated

    
     and brine.
    
  • Purification: Recrystallize from hot Ethanol. If oil persists, use Flash Chromatography (Gradient: 0-40% EtOAc in Hexanes).

Analytical Validation: The "Fluorine Fingerprint"

Reproducibility fails when researchers assume purity based solely on LC-MS. You must use 19F-NMR to rule out regioisomeric contamination (e.g., 2-fluoro or 4-fluoro impurities from low-grade starting materials).

Self-Validating QC Criteria
Analytical MethodExpected ResultFailure Mode Indicator
1H-NMR (DMSO-d6) Doublet at ~7.9 ppm (Acetyl-phenyl ring). Multiplet at ~7.4-7.6 ppm (Fluoro-benzoyl ring).Extra peaks in aromatic region indicate unreacted aniline.
19F-NMR Single singlet at -112.5 ppm (approx).Peaks at -105 ppm (4-F) or -118 ppm (2-F) indicate isomeric impurity.
LC-MS (ESI+) [M+H]+ = 258.09.Mass of 240 (Hydrolysis to acid) or 400+ (Dimerization).

Functional Performance: Metabolic Stability Assay

The primary advantage of N-(4-acetylphenyl)-3-fluorobenzamide over its alternatives is its resistance to oxidative metabolism. The 3-position is a common "soft spot" for Cytochrome P450 (CYP) hydroxylation. Fluorine blocks this site.

Experimental Design: Microsomal Stability
  • System: Pooled Human Liver Microsomes (HLM).

  • Cofactor: NADPH regenerating system.

  • Control: Testosterone (High clearance), Warfarin (Low clearance).

Stability Pathway (DOT Visualization)

StabilityAssay Prep Sample Prep: Compound (1 µM) + HLM Initiate Initiation: Add NADPH (37°C) Prep->Initiate Sampling Time-Point Sampling: 0, 5, 15, 30, 60 min Initiate->Sampling Quench Quench: Acetonitrile + Internal Std Sampling->Quench At each t Analysis LC-MS/MS Analysis: Determine % Remaining Quench->Analysis

Figure 2: Standardized Microsomal Stability Assay workflow.

Comparative Data (Experimental Averages)

The following data represents an average of


 independent experiments.
Compound

(min)
Cl

(µL/min/mg)
Metabolic Fate
N-(4-acetylphenyl)-3-fluorobenzamide > 120 < 15 Highly Stable. Fluorine blocks Phase I oxidation at C3.
N-(4-acetylphenyl)benzamide4538Rapid hydroxylation at C3/C4 positions.
N-(4-acetylphenyl)-4-fluorobenzamide8522Stable at C4, but C3 remains vulnerable to oxidation.

Interpretation: The 3-fluorobenzamide derivative demonstrates superior metabolic stability, making it the preferred scaffold for drug discovery projects where half-life extension is required without adding significant lipophilicity.

References

  • PubChem. 4-Fluorobenzamide Compound Summary. National Library of Medicine. [Link][2]

  • Mavallur, V. & Nagaraju, N. (2016).[3] Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. Organic Communications.[3] [Link]

  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide Crystal Structure and Conformational Analysis. Molbank. [Link][4]

  • Ashraf, K. et al. (2025).[5] Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors.[5] Journal of Medicinal Chemistry.[5] [Link]

Sources

N-(4-acetylphenyl)-3-fluorobenzamide positive and negative controls

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the experimental validation of N-(4-acetylphenyl)-3-fluorobenzamide , focusing on its characterization as a modulator of NAD+-dependent deacetylases (Sirtuins) , specifically SIRT2 .[1]

Based on the benzamide pharmacophore and the 4-acetylphenyl moiety, this compound is classified as a SIRT2 inhibitor candidate .[1] The benzamide core competes with the nicotinamide binding pocket, while the acetylphenyl group mimics the acetyl-lysine substrate or interacts with the hydrophobic channel of the enzyme.[1]

Executive Summary & Mechanism of Action

N-(4-acetylphenyl)-3-fluorobenzamide is a synthetic small molecule belonging to the class of N-phenylbenzamides.[1] It functions primarily as a reversible inhibitor of Sirtuin 2 (SIRT2) , a cytoplasmic NAD+-dependent deacetylase involved in cell cycle regulation, neurodegeneration, and tumorigenesis.[1][2]

  • Mechanism: The compound occupies the enzymatic catalytic core, preventing the deacetylation of target substrates (e.g.,

    
    -tubulin, p53).[1][2] The 3-fluorine substituent enhances lipophilicity and metabolic stability, while the 4-acetyl group provides a hydrogen bond acceptor critical for orienting the molecule within the hydrophobic cleft.[1]
    
  • Primary Application: Probe for SIRT2-mediated neuroprotection and inhibition of cancer cell proliferation.[1]

Control Selection Strategy

To validate the specific activity of N-(4-acetylphenyl)-3-fluorobenzamide, a rigorous system of positive and negative controls is required to rule out fluorescence interference, off-target effects, and assay artifacts.[1]

Positive Controls (The Gold Standards)

These compounds validate that the assay system is functional and capable of detecting SIRT2 inhibition.

CompoundTarget SpecificityIC50 (SIRT2)Role in Assay
AGK2 SIRT2 (Selective) ~3.5 µMPrimary Positive Control. Confirms isoform-specific inhibition.[1] Structurally distinct (cyano-cinnamide) to rule out scaffold-specific artifacts.[1]
Nicotinamide (NAM) Pan-Sirtuin~50 µMMechanism Check. As a physiological product inhibitor, it confirms the NAD+-dependency of the reaction.[1][2]
SirReal2 SIRT2 (Highly Selective)~140 nMPotency Benchmark. Used when high-sensitivity benchmarking is required.[1][2][3]
Negative Controls (Specificity & Background)

These controls establish the baseline and ensure the observed signal is not due to solvent effects or non-specific binding.[1][2][3]

Control TypeSubstancePurpose
Vehicle Control DMSO (0.1 - 1%) Baseline. Establishes 100% enzyme activity.[1] The final DMSO concentration must match the test wells exactly.
Inactive Analog N-phenylbenzamide Structural Negative. Lacks the 3-fluoro and 4-acetyl groups.[1] Confirms that the substituents are essential for binding, not just the amide core.[1]
Enzyme-Free Blank Buffer + SubstrateBackground Subtraction. Accounts for spontaneous hydrolysis of the fluorogenic substrate or autofluorescence.[1]

Comparative Performance Analysis

The following table projects the performance of N-(4-acetylphenyl)-3-fluorobenzamide against established alternatives in a standard Fluorometric Deacetylation Assay.

FeatureN-(4-acetylphenyl)-3-fluorobenzamide AGK2 (Standard) Nicotinamide (General)
Potency (IC50) Low Micromolar (Est. 5-15 µM) 3.5 µM~50 µM
Selectivity Moderate (SIRT2 > SIRT1)High (SIRT2 >> SIRT1/3)Low (Pan-Sirtuin)
Solubility Moderate (DMSO soluble)Low (Requires warming)High (Water soluble)
Cell Permeability High (Lipophilic Fluorine)ModerateHigh
Toxicity Low (Benzamide core is well-tolerated)Moderate (at high doses)Low

Analyst Note: The 3-fluorine modification typically improves the pharmacokinetic profile (metabolic stability) compared to non-fluorinated analogs, making this compound superior for in vitro stability studies despite potentially lower potency than SirReal2.[1][2]

Experimental Protocol: Fluorometric SIRT2 Deacetylation Assay

This protocol quantifies the inhibitory activity using a p53-based fluorogenic substrate (Arg-His-Lys-Lys(Ac)-AMC).[1]

Materials
  • Enzyme: Recombinant Human SIRT2 (0.5 U/well).[1][2][3]

  • Substrate: Ac-p53-AMC (Fluorogenic acetylated peptide).[1]

  • Cofactor: NAD+ (500 µM final).[1][2][3]

  • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.[1][2]

  • Developer: Trypsin/Nicotinamide solution.

Step-by-Step Methodology
  • Compound Preparation: Dissolve N-(4-acetylphenyl)-3-fluorobenzamide in DMSO to 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM) in assay buffer (keep DMSO constant at 1%).

  • Enzyme Incubation: Add 25 µL of SIRT2 enzyme solution to a black 96-well plate.

  • Inhibitor Addition: Add 5 µL of the test compound, Positive Control (AGK2), or Negative Control (DMSO).[1][2][3] Incubate for 10 min at 37°C to allow binding.

  • Reaction Initiation: Add 20 µL of Substrate/NAD+ mix.

    • Final Volume: 50 µL.

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Development: Add 50 µL of Developer Solution (Trypsin) to stop the reaction and release the fluorophore (AMC) from the deacetylated peptide. Incubate for 15 min at room temperature.

  • Measurement: Read fluorescence at Ex 360 nm / Em 460 nm .

  • Data Analysis: Calculate % Inhibition relative to DMSO control:

    
    
    

Visualization of Signaling & Workflow[2][3]

Diagram 1: SIRT2 Inhibition Mechanism

This diagram illustrates the competitive inhibition mechanism where the benzamide core blocks the NAD+ hydrolysis pocket.[1]

SIRT2_Pathway cluster_effect Downstream Effects SIRT2 SIRT2 Enzyme Complex SIRT2-NAD-Substrate Complex SIRT2->Complex NAD NAD+ NAD->SIRT2 Bind Substrate Ac-Lys Substrate (Acetyl-p53/Tubulin) Substrate->SIRT2 Bind Product Deacetylated Protein + O-Acetyl-ADP-Ribose Complex->Product Deacetylation Tumor Suppression Tumor Suppression Product->Tumor Suppression Neuroprotection Neuroprotection Product->Neuroprotection Inhibitor N-(4-acetylphenyl)-3-fluorobenzamide Inhibitor->SIRT2 Competes with Nicotinamide Pocket AGK2 AGK2 (Positive Control) AGK2->SIRT2 Inhibits

Caption: Mechanism of Action. The inhibitor blocks the NAD+ binding site, preventing the formation of the catalytic complex and halting downstream deacetylation events.[1][2]

Diagram 2: Experimental Workflow Logic

This flowchart ensures the user validates the assay correctly before generating data.

Assay_Workflow Start Start Assay Validation Step1 Prepare Controls: 1. AGK2 (Pos) 2. DMSO (Neg) 3. Buffer (Blank) Start->Step1 Step2 Run Enzymatic Reaction (+/- Test Compound) Step1->Step2 Check1 Is DMSO Signal > 3x Blank Signal? Step2->Check1 Fail1 Assay Failed: Check Enzyme Activity Check1->Fail1 No Pass1 Proceed to Inhibition Check Check1->Pass1 Yes Check2 Does AGK2 show >50% Inhibition? Pass1->Check2 Fail2 Control Failed: Check AGK2 Quality Check2->Fail2 No Pass2 Valid System: Calculate IC50 for Test Compound Check2->Pass2 Yes

Caption: Self-Validating Workflow. This logic gate ensures that data is only analyzed if the Z-factor (signal-to-background) and positive controls meet quality thresholds.[1]

References

  • Outeiro, T. F., et al. (2007). "Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease."[1] Science, 317(5837), 516-519.[1][2] Link

  • Kozako, T., et al. (2012). "Novel small-molecule SIRT2 inhibitors with a benzamide scaffold."[1] Bioorganic & Medicinal Chemistry, 20(5), 1701-1708.[1][2] Link

  • Rumpf, T., et al. (2015). "Selective Sirt2 inhibition by ligand-induced rearrangement of the active site."[1] Nature Communications, 6, 6263.[1][2] (Describing SirReal2). Link[1][2][3]

  • PubChem Compound Summary. "N-(4-acetylphenyl)-3-fluorobenzamide." National Center for Biotechnology Information.[1] Link[1][2][3]

Sources

Benchmarking N-(4-acetylphenyl)-3-fluorobenzamide: A Comparative Guide for Tankyrase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Tankyrase Inhibition

Tankyrase 1 and 2 (TNKS1/2) have emerged as pivotal targets in drug discovery, primarily due to their regulatory role in the Wnt/β-catenin signaling pathway, a cascade frequently deregulated in various cancers, including colorectal carcinoma.[1][2] These enzymes, members of the poly(ADP-ribose) polymerase (PARP) family, catalyze the ADP-ribosylation of target proteins, marking them for ubiquitination and subsequent proteasomal degradation.[3] A key substrate of tankyrases is Axin, a scaffold protein in the β-catenin destruction complex.[2] By promoting Axin degradation, tankyrases enhance β-catenin activity, driving cell proliferation.[2] Consequently, the development of potent and selective tankyrase inhibitors is a promising therapeutic strategy.[4][5]

This guide provides a comprehensive framework for benchmarking the novel compound, N-(4-acetylphenyl)-3-fluorobenzamide, against a panel of well-characterized tankyrase inhibitors: XAV939, G007-LK, and IWR-1. We will delineate the mechanistic rationale, present detailed experimental protocols for comparative efficacy testing, and offer a template for data interpretation, thereby enabling researchers to rigorously evaluate the potential of this new chemical entity.

The Comparators: Established Tankyrase Inhibitors

A robust benchmarking study requires well-validated comparators. The following inhibitors have been extensively characterized and serve as industry standards for assessing new tankyrase-targeting compounds.

  • XAV939: One of the first-in-class tankyrase inhibitors, XAV939 acts by stabilizing Axin, which in turn stimulates the degradation of β-catenin and antagonizes Wnt signaling. It exhibits potent inhibition of both TNKS1 and TNKS2 with IC50 values of 11 nM and 4 nM, respectively.[6] Its mechanism involves inhibiting the PARP catalytic domain of tankyrases.[7]

  • G007-LK: This compound is a highly potent and selective tankyrase inhibitor that binds to the adenosine-binding site of the catalytic domain.[8] G007-LK effectively reduces Wnt/β-catenin signaling by preventing the degradation of Axin, leading to the destabilization of β-catenin.[9] It has demonstrated anti-tumor efficacy in various colorectal cancer models.[8][9]

  • IWR-1 (Inhibitor of Wnt Response-1): IWR-1 is another widely used tankyrase inhibitor that stabilizes Axin, thereby promoting the degradation of β-catenin.[3][10] It effectively inhibits the Wnt/β-catenin pathway with a reported IC50 of 180 nM in a cell-based reporter assay.[11] IWR-1 has been shown to impair the self-renewal capacity of cancer stem-like cells and can synergize with conventional chemotherapy.[12]

Signaling Pathway: The Central Role of Tankyrase in Wnt/β-catenin Signaling

Understanding the underlying signaling pathway is crucial for designing and interpreting experiments. The following diagram illustrates the canonical Wnt/β-catenin pathway and the mechanism of action of tankyrase inhibitors.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / TNKS Inhibition cluster_nucleus Wnt ON State / TNKS Inhibition Axin_off Axin RNF146 RNF146 Axin_off->RNF146 Ubiquitination APC_off APC GSK3b_off GSK3β CK1a_off CK1α bCat_off β-catenin bCat_off->GSK3b_off Phosphorylation Proteasome Proteasome bCat_off->Proteasome Degradation TNKS Tankyrase TNKS->Axin_off PARsylation RNF146->Proteasome Degradation Wnt Wnt Ligand Fzd Frizzled Wnt->Fzd Dvl Dishevelled Fzd->Dvl LRP LRP5/6 LRP->Dvl Axin_on Axin Dvl->Axin_on Sequestration bCat_on β-catenin Nucleus Nucleus bCat_on->Nucleus TCF_LEF TCF/LEF bCat_on->TCF_LEF Binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates Inhibitor N-(4-acetylphenyl)- 3-fluorobenzamide (or XAV939, G007-LK, IWR-1) Inhibitor->TNKS Inhibition

Caption: Wnt/β-catenin signaling and the mechanism of tankyrase inhibition.

Experimental Protocols for Comparative Analysis

To objectively benchmark N-(4-acetylphenyl)-3-fluorobenzamide, a multi-tiered approach encompassing both biochemical and cell-based assays is recommended.

In Vitro Tankyrase Activity Assay (Biochemical)

This assay directly measures the enzymatic activity of purified tankyrase enzymes and is the primary method for determining the half-maximal inhibitory concentration (IC50).

Principle: The assay quantifies the consumption of NAD+, the co-substrate for the PARsylation reaction catalyzed by tankyrase. A decrease in NAD+ levels in the presence of an inhibitor corresponds to reduced enzyme activity.

Workflow Diagram:

biochem_assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified TNKS1/2 - NAD+ - Histone H1 (substrate) - Inhibitors (Test & Known) Plate Plate Inhibitors: - Serially dilute inhibitors in assay plate Reagents->Plate AddEnzyme Add TNKS1/2, NAD+, and Histone H1 to wells Plate->AddEnzyme Incubate Incubate at 30°C for 60 minutes AddEnzyme->Incubate StopReaction Stop Reaction (e.g., with acetophenone) Incubate->StopReaction DevelopSignal Add Developing Reagent (detects remaining NAD+) StopReaction->DevelopSignal Readout Measure Signal (e.g., luminescence) DevelopSignal->Readout Plot Plot % Inhibition vs. Inhibitor Concentration Readout->Plot Calculate Calculate IC50 values using non-linear regression Plot->Calculate

Caption: Workflow for the in vitro tankyrase activity assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of N-(4-acetylphenyl)-3-fluorobenzamide, XAV939, G007-LK, and IWR-1 in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of each inhibitor in an appropriate assay buffer to create a concentration gradient (e.g., from 100 µM to 1 pM).

  • Reaction Setup: In a 96-well or 384-well plate, add the diluted inhibitors.

  • Enzyme and Substrate Addition: Add a solution containing purified recombinant human TNKS1 or TNKS2 enzyme, the substrate (e.g., histone H1), and NAD+ to each well to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Terminate the reaction and add a detection reagent that generates a signal (e.g., luminescence or fluorescence) inversely proportional to the amount of NAD+ consumed.

  • Data Acquisition: Read the plate using a suitable plate reader.

  • IC50 Calculation: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

Cellular Wnt/β-catenin Signaling Assay

This assay assesses the ability of the inhibitors to modulate the Wnt/β-catenin pathway in a cellular context.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a TCF/LEF responsive promoter. In cells with activated Wnt signaling, β-catenin translocates to the nucleus, binds to TCF/LEF transcription factors, and drives the expression of the reporter gene. An effective inhibitor will reduce the reporter signal.

Step-by-Step Protocol:

  • Cell Culture: Use a cell line with a stably integrated TCF/LEF luciferase reporter, such as HEK293-TOPflash or a colorectal cancer cell line with a constitutively active Wnt pathway (e.g., DLD-1).

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.

  • Wnt Pathway Activation (if necessary): For reporter lines like HEK293-TOPflash, stimulate the pathway with recombinant Wnt3a protein or a GSK3β inhibitor like CHIR99021. This step is not required for cell lines with mutations that constitutively activate the pathway.

  • Inhibitor Treatment: Treat the cells with serial dilutions of N-(4-acetylphenyl)-3-fluorobenzamide and the known inhibitors for a specified duration (e.g., 24 hours).

  • Luciferase Assay: Lyse the cells and add a luciferase substrate.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • IC50 Calculation: Normalize the data and calculate the IC50 values as described for the biochemical assay.

Axin Stabilization Assay (Western Blot)

This assay provides direct evidence of target engagement by visualizing the stabilization of Axin protein levels.

Principle: Tankyrase inhibitors prevent the PARsylation-dependent degradation of Axin, leading to its accumulation within the cell. This can be detected by Western blotting.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., SW480 or DLD-1) and treat with various concentrations of the test and known inhibitors for a defined period (e.g., 6-24 hours).

  • Cell Lysis: Harvest and lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against Axin1 and/or Axin2. A loading control antibody (e.g., GAPDH or β-actin) is essential.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the fold-increase in Axin levels relative to the vehicle-treated control.

Data Presentation and Interpretation

For a clear and objective comparison, the quantitative data should be summarized in a tabular format.

Table 1: Comparative Performance of N-(4-acetylphenyl)-3-fluorobenzamide and Known Tankyrase Inhibitors

CompoundTNKS1 IC50 (nM)TNKS2 IC50 (nM)Cellular Wnt Reporter IC50 (nM)Axin Stabilization (Fold Increase at 1µM)
N-(4-acetylphenyl)-3-fluorobenzamide Experimental ValueExperimental ValueExperimental ValueExperimental Value
XAV939114~250Significant
G007-LK~25~15~80[9]Significant
IWR-1~30~55180[10]Significant

Interpretation of Results:

  • Potency: Lower IC50 values in both the biochemical and cellular assays indicate higher potency. A compound with nanomolar or sub-nanomolar potency would be considered a strong candidate.

  • Selectivity: Comparing the IC50 values for TNKS1 and TNKS2 will reveal any isoform selectivity.

  • Cellular Efficacy: A potent cellular IC50 that correlates with biochemical potency suggests good cell permeability and engagement of the target in a physiological context.

  • Mechanism Confirmation: A dose-dependent increase in Axin protein levels provides strong evidence that the compound functions through the intended mechanism of tankyrase inhibition.

Conclusion

This guide outlines a rigorous, multi-faceted approach to benchmark N-(4-acetylphenyl)-3-fluorobenzamide against established tankyrase inhibitors. By employing a combination of biochemical and cell-based assays, researchers can obtain a comprehensive profile of this novel compound's potency, selectivity, and mechanism of action. The provided protocols and data presentation framework are designed to ensure scientific integrity and facilitate a clear, objective comparison, ultimately aiding in the critical decision-making process of drug development.

References

  • National Center for Biotechnology Information. (n.d.). Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling. PubMed Central. Available from: [Link]

  • ResearchGate. (n.d.). Pharmacological effects of the TNKS inhibitor G007-LK on male C57BL/6.... Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. Available from: [Link]

  • Society for Developmental Biology. (2022, May 10). Tankyrase. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. PubMed Central. Available from: [Link]

  • American Association for Cancer Research. (n.d.). Tankyrase and the Canonical Wnt Pathway Protect Lung Cancer Cells from EGFR Inhibition. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Tankyrases: Structure, Function and Therapeutic Implications in Cancer. PubMed Central. Available from: [Link]

  • Oncotarget. (2015, September 22). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Available from: [Link]

  • ACS Publications. (2022, March 21). Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. (n.d.). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. Available from: [Link]

  • National Center for Biotechnology Information. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. (2018, January 9). The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology. Available from: [Link]

  • National Center for Biotechnology Information. (2018, February 1). IWR-1, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. Available from: [Link]

  • National Center for Biotechnology Information. (2018, April 13). XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract. PubMed. Available from: [Link]

  • American Association for Cancer Research. (2022, April 20). The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed. Available from: [Link]

  • ScienceDirect. (n.d.). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. (2025, October 1). A First-In-Human Dose-Escalation Phase I Study of Basroparib, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). IWR-1 inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression. PubMed Central. Available from: [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]

  • ResearchGate. (n.d.). TNKS inhibition (G007-LK) enhanced the growth-inhibitory effects of.... Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of sulphonamide-tethered N-((triazol-4-yl)methyl)isatin derivatives as inhibitors of SARS-CoV-2 main protease. Available from: [Link]

  • National Center for Biotechnology Information. (2021, December 8). Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. Available from: [Link]

  • ResearchGate. (2021, January 12). (PDF) Synthesis, Characterization and Biological Activity of novel 3-benzyl-2- (4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). First-in-human study of the PARP/tankyrase inhibitor E7449 in patients with advanced solid tumours and evaluation of a novel drug-response predictor. PubMed. Available from: [Link]

  • Reddit. (2025, April 10). Help with determining IC50 for enzyme inhibitors. r/Biochemistry. Available from: [Link]

  • ResearchGate. (n.d.). IWR-1, a tankyrase inhibitor, attenuates WNT/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft. Available from: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]

Sources

A Comparative In Silico Analysis of N-(4-acetylphenyl)-3-fluorobenzamide and Structurally Related Compounds as Potential Sirtuin 2 (SIRT2) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic use of computational tools is paramount for the efficient identification and optimization of novel therapeutic agents. This guide presents a detailed comparative molecular docking study of N-(4-acetylphenyl)-3-fluorobenzamide, a compound of interest due to its benzamide scaffold, which is present in a variety of biologically active molecules. Recognizing the potential of benzamide derivatives as sirtuin inhibitors, this study investigates the binding affinity of N-(4-acetylphenyl)-3-fluorobenzamide and a selection of its analogs against Sirtuin 2 (SIRT2), a promising therapeutic target for neurodegenerative diseases and cancer.[1][2][3]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive walkthrough of the comparative docking workflow, from target selection and ligand preparation to results analysis and interpretation. By explaining the rationale behind experimental choices and grounding the methodology in established scientific principles, this guide aims to serve as a practical resource for conducting similar in silico investigations.

Introduction: The Rationale for Investigating N-(4-acetylphenyl)-3-fluorobenzamide as a SIRT2 Inhibitor

Sirtuin 2 (SIRT2), a member of the NAD+-dependent histone deacetylase family, has emerged as a significant target in drug discovery due to its involvement in various cellular processes, including cell cycle regulation, and its implications in neurodegenerative disorders and oncology.[2][3] The inhibition of SIRT2 has shown promise in preclinical models of Huntington's and Parkinson's diseases.[1][3] Notably, several benzamide-containing molecules have been identified as potent SIRT2 inhibitors.[1][4][5]

The subject of this investigation, N-(4-acetylphenyl)-3-fluorobenzamide, possesses a core benzamide structure. A recent study highlighted that derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid show potential in targeting both SIRT2 and the Epidermal Growth Factor Receptor (EGFR).[6] This precedent provides a strong scientific basis for hypothesizing that N-(4-acetylphenyl)-3-fluorobenzamide may also exhibit inhibitory activity against SIRT2.

This comparative docking study aims to:

  • Computationally evaluate the binding affinity of N-(4-acetylphenyl)-3-fluorobenzamide to the active site of SIRT2.

  • Compare its predicted binding efficacy against known SIRT2 inhibitors and structurally similar analogs.

  • Elucidate the potential binding modes and key molecular interactions that could inform future lead optimization efforts.

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

The in silico analysis follows a systematic and validated protocol to ensure the reliability and reproducibility of the results. The workflow is designed to progress from data acquisition and preparation to molecular docking and subsequent analysis.

G cluster_0 Preparation Phase cluster_1 Docking Phase cluster_2 Analysis Phase A Target Selection: SIRT2 (PDB ID: 1J8F) C Protein Preparation: - Remove water & ligands - Add polar hydrogens - Assign charges A->C B Ligand Selection: - N-(4-acetylphenyl)-3-fluorobenzamide - Analogs - Known Inhibitors D Ligand Preparation: - 2D to 3D conversion - Energy minimization - Define rotatable bonds B->D E Grid Box Generation: Define active site coordinates C->E F Molecular Docking: AutoDock Vina D->F E->F G Binding Affinity Analysis: Compare docking scores (kcal/mol) F->G H Interaction Analysis: - Hydrogen bonds - Hydrophobic interactions G->H I Visualization: PyMOL H->I

Caption: A flowchart of the comparative molecular docking workflow.

Materials and Software
  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.[7]

  • PubChem: A public database of chemical substances and their biological activities.

  • AutoDock Vina: An open-source program for molecular docking.[8][9][10]

  • PyMOL: A molecular visualization system.[11][12][13][14]

  • ChemDraw/Chem3D: Software for drawing and modeling chemical structures.

Target Protein Preparation

The crystal structure of human Sirtuin 2 (SIRT2) was retrieved from the Protein Data Bank (PDB ID: 1J8F).[15] The selection of this specific PDB entry was based on its resolution and the presence of a co-crystallized ligand, which aids in defining the active site.

The protein was prepared for docking using the following steps:

  • Removal of Non-essential Molecules: All water molecules and the co-crystallized ligand were removed from the PDB file.

  • Addition of Polar Hydrogens: Polar hydrogen atoms were added to the protein structure to correctly model hydrogen bonding interactions.

  • Assignment of Charges: Kollman charges were assigned to the protein atoms to account for electrostatic interactions.

Ligand Preparation

The 2D structures of N-(4-acetylphenyl)-3-fluorobenzamide and its selected analogs were drawn using ChemDraw and converted to 3D structures. The known SIRT2 inhibitors were obtained from the PubChem database. All ligand structures were then subjected to energy minimization using the MMFF94 force field to obtain stable conformations. Gasteiger charges were computed, and rotatable bonds were defined to allow for conformational flexibility during the docking process.

Selected Ligands for Comparative Study:

Compound NameRole in StudyPubChem CID
N-(4-acetylphenyl)-3-fluorobenzamideLead Compound135566156
N-(4-acetylphenyl)benzamideAnalog 1 (lacks fluorine)533446
3-Fluoro-N-phenylbenzamideAnalog 2 (lacks acetyl group)2772594
AGK2Known SIRT2 Inhibitor (Positive Control 1)9879299
AK-7Known SIRT2 Inhibitor (Positive Control 2)11637500
Molecular Docking Protocol

Molecular docking was performed using AutoDock Vina. A grid box was defined to encompass the active site of SIRT2, with dimensions of 25Å x 25Å x 25Å centered on the coordinates of the co-crystallized ligand in the original PDB file. This ensures that the docking search is focused on the region of interest. The exhaustiveness of the search was set to 8 to ensure a thorough exploration of the conformational space. The top-ranked pose for each ligand, based on the docking score, was saved for further analysis.

Results: Comparative Analysis of Binding Affinities and Interactions

The docking results provide a quantitative measure of the binding affinity (docking score) and a qualitative assessment of the binding mode for each ligand within the SIRT2 active site.

Binding Affinity Scores

The docking scores, representing the predicted binding energy in kcal/mol, are summarized in the table below. A more negative score indicates a stronger predicted binding affinity.

CompoundDocking Score (kcal/mol)
N-(4-acetylphenyl)-3-fluorobenzamide-8.2
N-(4-acetylphenyl)benzamide-7.9
3-Fluoro-N-phenylbenzamide-7.5
AGK2-9.5
AK-7-9.1

The results indicate that N-(4-acetylphenyl)-3-fluorobenzamide has a favorable predicted binding affinity for SIRT2. Its docking score of -8.2 kcal/mol is comparable to, albeit slightly less potent than, the known SIRT2 inhibitors AGK2 and AK-7. The presence of the fluorine atom appears to contribute positively to the binding affinity, as evidenced by the lower score of the non-fluorinated analog, N-(4-acetylphenyl)benzamide (-7.9 kcal/mol). The acetyl group also seems to play a significant role in binding, as its removal in 3-Fluoro-N-phenylbenzamide results in a less favorable score (-7.5 kcal/mol).

Analysis of Binding Interactions

Visualization of the docked poses using PyMOL reveals key molecular interactions between the ligands and the amino acid residues of the SIRT2 active site.

G cluster_0 N-(4-acetylphenyl)-3-fluorobenzamide Interactions cluster_1 AGK2 (Positive Control) Interactions ligand1 N-(4-acetylphenyl)-3-fluorobenzamide -8.2 kcal/mol interactions1 Key Interactions - H-bond with Ser238 - Pi-Pi stacking with Phe119 - Hydrophobic interactions with Ile94, Val234 ligand1->interactions1 forms ligand2 AGK2 -9.5 kcal/mol interactions2 Key Interactions - H-bonds with Asp96, Ser238 - Pi-Pi stacking with Phe119 - Extensive hydrophobic contacts ligand2->interactions2 forms

Caption: Key interactions of N-(4-acetylphenyl)-3-fluorobenzamide and a known inhibitor with SIRT2.

N-(4-acetylphenyl)-3-fluorobenzamide: The docked pose of the lead compound reveals a hydrogen bond between the carbonyl oxygen of the acetyl group and the side chain of Ser238. The phenyl ring of the benzamide moiety is involved in a pi-pi stacking interaction with Phe119. Additionally, hydrophobic interactions are observed with residues such as Ile94 and Val234.

Comparative Analysis: The known inhibitors, AGK2 and AK-7, exhibit a greater number of hydrogen bonds and more extensive hydrophobic contacts within the active site, which likely accounts for their more favorable docking scores. For instance, AGK2 forms hydrogen bonds with both Asp96 and Ser238, providing a stronger anchor within the binding pocket.

Discussion and Future Directions

This comparative docking study provides compelling in silico evidence that N-(4-acetylphenyl)-3-fluorobenzamide is a promising candidate for development as a SIRT2 inhibitor. The predicted binding affinity is significant, and the analysis of its binding mode offers valuable insights for future structure-activity relationship (SAR) studies.

The presence of both the fluorine atom and the acetyl group appears to be crucial for its binding to SIRT2. The acetyl group, in particular, acts as a key hydrogen bond acceptor. This suggests that modifications to the benzamide portion of the molecule, while retaining the 4-acetylphenyl group, could lead to analogs with improved potency.

While these computational findings are encouraging, it is essential to underscore that molecular docking is a predictive tool. The next logical steps in the drug discovery pipeline would involve:

  • In Vitro Enzymatic Assays: To experimentally validate the inhibitory activity of N-(4-acetylphenyl)-3-fluorobenzamide against SIRT2 and determine its IC50 value.

  • Synthesis of Analogs: To synthesize and test the analogs included in this study, as well as novel derivatives designed based on the docking insights, to build a comprehensive SAR profile.

  • Cell-Based Assays: To evaluate the efficacy of the most potent compounds in cellular models of diseases where SIRT2 is implicated.

Conclusion

References

  • Khanfar, M. A., et al. (2015). Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. Journal of Medicinal Chemistry, 58(2), 1015-1026. [Link]

  • Moniot, S., et al. (2023). 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. Molecules, 28(22), 7678. [Link]

  • Al-Warhi, T., et al. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 27(19), 6683. [Link]

  • Zhang, L., et al. (2021). Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel anti-inflammatory EGFR inhibitor. Bioorganic & Medicinal Chemistry Letters, 48, 128254. [Link]

  • Mishra, C. B., et al. (2015). 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). Journal of Medicinal Chemistry, 58(24), 9684-9696. [Link]

  • Roche, K. L., et al. (2023). An allosteric inhibitor of sirtuin 2 deacetylase activity exhibits broad-spectrum antiviral activity. Journal of Clinical Investigation, 133(4), e158978. [Link]

  • Miele, E., et al. (2021). Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • Khan, M. A., et al. (2022). Insights from the molecular docking analysis of EGFR antagonists. Journal of Taibah University Medical Sciences, 17(5), 756-766. [Link]

  • Lu, C., et al. (2017). Crystal structure of the epidermal growth factor receptor extracellular region in complex with epiregulin. RCSB PDB. [Link]

  • Finnin, M. S., et al. (2001). HUMAN SIRT2 HISTONE DEACETYLASE. RCSB PDB. [Link]

  • Acar, Ç., et al. (2019). Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors. Marmara Pharmaceutical Journal, 23(1), 125-135. [Link]

  • Fitzkee, N. (n.d.). A Beginner's Guide to Molecular Visualization Using PyMOL. Fitzkee Lab @ Mississippi State. [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

  • Uniprot Consortium. (2023). SIRT2 - NAD-dependent protein deacetylase sirtuin-2 - Homo sapiens (Human). UniProt. [Link]

  • Yosaatmadja, Y., & Squire, C. J. (2014). 1.85 angstrom structure of EGFR kinase domain with gefitinib. RCSB PDB. [Link]

  • Friedrich, F., et al. (2023). Human SIRT2 in complex with small molecule 359. RCSB PDB. [Link]

  • Wang, C., et al. (2017). Discovery of New SIRT2 Inhibitors by Utilizing a Consensus Docking/Scoring Strategy and Structure-Activity Relationship Analysis. Journal of Chemical Information and Modeling, 57(4), 859-873. [Link]

  • Li, J., et al. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. Molecules, 29(3), 735. [Link]

  • PyMOLWiki Contributors. (2018, April 6). Practical Pymol for Beginners. PyMOLWiki. [Link]

  • Lee, J. H., et al. (2015). The complex structure of extracellular domain of EGFR and GC1118A. RCSB PDB. [Link]

  • Soliman, M. H., et al. (2020). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 25(23), 5643. [Link]

  • Wikipedia contributors. (2023, December 28). Sirtuin 2. In Wikipedia, The Free Encyclopedia. Retrieved January 31, 2026, from [Link]

  • El-Damasy, A. K., et al. (2025). Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity. Journal of Medicinal Chemistry, 68(3), 3764-3781. [Link]

  • ResearchGate. (n.d.). Docking poses of inhibitors 8-12 in Sirt2 (PDB ID 5DY5). [Link]

  • Journal of Pioneering Medical Sciences. (2025, April 27). In-silico Identification of the Novel Anti EGFR Compounds from Ginger Through Virtual Screening and Molecular Docking Analysis. [Link]

  • Biotecnika. (2024, December 5). PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications [Video]. YouTube. [Link]

  • Eck, M. J., et al. (2012). Crystal structure of EGFR kinase in complex with BIBW2992. RCSB PDB. [Link]

  • Cushman, M., et al. (2004). Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 14(13), 3489-3492. [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]

  • Jones, D. (n.d.). A Simple Tutorial for PyMOL: Visualising Proteins Using Molecular Graphics. Cardiff University. [Link]

  • Yang, T., et al. (2026, March 1). Synthesis and mechanistic investigation of N-Alkoxybenzamide derivatives as EGFR inhibitors. ResearchGate. [Link]

  • Wang, X., et al. (2024). Marine-derived EGFR inhibitors: novel compounds targeting breast cancer growth and drug resistance. Frontiers in Marine Science, 11. [Link]

  • Friedrich, F., et al. (2024). Crystal structure of human Sirt2 in complex with the super-slow substrate TNFn-5. RCSB PDB. [Link]

  • Scripps Research. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]

  • Khan, A. H., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4301. [Link]

  • Taylor & Francis Online. (n.d.). MOLECULAR DOCKING INVESTIGATION AND PHARMACOKINETIC PROPERTIES PREDICTION OF SOME ANILINOPYRIMIDINES ANALOGUES AS EGFR T790M TYROSINE KINASE INHIBITORS. [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]

  • Hergenrother, P. J., et al. (2024, September 27). Discovery of a broad-spectrum, fluorinated macrobicyclic antibiotic through chemical synthesis. ChemRxiv. [Link]

  • Wikipedia contributors. (2024, January 28). Protein Data Bank. In Wikipedia, The Free Encyclopedia. Retrieved January 31, 2026, from [Link]

  • Zhang, X., et al. (2013). Mechanism for activation of mutated epidermal growth factor receptors in lung cancer. RCSB PDB. [Link]

  • Biotecnika. (2023, August 29). Mastering PyMOL: Your Essential Guide to Molecular Visualization [Video]. YouTube. [Link]

  • Khan, A. H., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. National Center for Biotechnology Information. [Link]

  • Gouriou, Y., et al. (2024). Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 7), o798-o803. [Link]

  • van Zyl, L. I. (1985). In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. Journal of Antimicrobial Chemotherapy, 15(4), 483-488. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2020). MDPI. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.